3-tert-Butoxy-4-bromobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-[(2-methylpropan-2-yl)oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2,3)14-10-6-8(7-13)4-5-9(10)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXUFMMOFMVQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-tert-Butoxy-4-bromobenzonitrile
This technical guide provides a comprehensive overview of the synthesis of 3-tert-Butoxy-4-bromobenzonitrile, a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundation for the laboratory-scale preparation of this compound. The proposed synthetic route is a two-step process commencing with the bromination of 4-hydroxybenzonitrile, followed by a Williamson ether synthesis to introduce the tert-butoxy group.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two sequential steps:
-
Bromination of 4-hydroxybenzonitrile: This initial step involves the electrophilic aromatic substitution of bromine onto the 4-hydroxybenzonitrile ring to yield the intermediate, 3-bromo-4-hydroxybenzonitrile.
-
Williamson Ether Synthesis: The subsequent reaction is the etherification of 3-bromo-4-hydroxybenzonitrile with a suitable tert-butylating agent to form the final product.
Data Presentation: Quantitative Overview
The following table summarizes the key quantitative data for the proposed two-step synthesis, based on a representative laboratory scale.
| Compound | Molecular Weight ( g/mol ) | Step | Molar Equivalent | Typical Amount | Expected Yield (%) | Physical State |
| 4-hydroxybenzonitrile | 119.12 | 1 (Starting Material) | 1.0 | 10.0 g | N/A | White solid |
| Bromine | 159.81 | 1 (Reagent) | 1.05 | 5.5 mL | N/A | Reddish-brown liquid |
| 3-bromo-4-hydroxybenzonitrile | 198.02 | 1 (Product) / 2 (Starting Material) | 1.0 | 1.0 | 14.9 g (Calculated) | 70-85 |
| Isobutylene | 56.11 | 2 (Reagent) | Excess | Excess | N/A | Gas |
| Sulfuric Acid (conc.) | 98.08 | 2 (Catalyst) | Catalytic | ~0.5 mL | N/A | Colorless liquid |
| This compound | 254.12 | 2 (Final Product) | 1.0 | - | 65-80 | White to off-white solid |
Experimental Protocols
Step 1: Synthesis of 3-bromo-4-hydroxybenzonitrile (Intermediate)
This protocol is adapted from general bromination procedures of phenols.
Materials and Reagents:
-
4-hydroxybenzonitrile
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile (1.0 eq.) in glacial acetic acid.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the reddish-brown color of bromine disappears.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel, washing thoroughly with cold distilled water.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford pure 3-bromo-4-hydroxybenzonitrile.
Step 2: Synthesis of this compound
This protocol employs a Williamson ether synthesis approach, which is a widely used method for preparing ethers.[1][2] Given the steric hindrance of the tert-butyl group, direct alkylation with tert-butyl halides can lead to elimination side products.[3] Therefore, the use of isobutylene with an acid catalyst is a common and effective alternative.
Materials and Reagents:
-
3-bromo-4-hydroxybenzonitrile
-
Dichloromethane (DCM) or another suitable inert solvent
-
Concentrated sulfuric acid
-
Isobutylene gas
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Gas dispersion tube
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend 3-bromo-4-hydroxybenzonitrile (1.0 eq.) in dichloromethane.
-
Cool the suspension in an ice bath and add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the reaction mixture using a gas dispersion tube for 2-4 hours, ensuring a steady flow. Monitor the reaction progress by TLC.
-
Upon completion, stop the flow of isobutylene and allow the mixture to warm to room temperature.
-
Carefully quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Detailed workflow for the Williamson Ether Synthesis step.
References
In-depth Technical Guide: Physicochemical Properties of 3-tert-Butoxy-4-bromobenzonitrile
Disclaimer: Publicly available experimental data on the specific physicochemical properties, biological activity, and detailed experimental protocols for 3-tert-Butoxy-4-bromobenzonitrile (CAS No. 960309-90-4) is limited. This guide provides confirmed basic identification details and outlines a plausible synthetic approach and general applications based on the chemistry of related compounds for a specialized audience of researchers, scientists, and drug development professionals.
Core Identification
| Property | Value |
| CAS Number | 960309-90-4 |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| IUPAC Name | 3-(tert-butoxy)-4-bromobenzonitrile |
| Synonyms | 4-Bromo-3-[(2-methyl-2-propanyl)oxy]benzonitrile |
| InChI | InChI=1S/C11H12BrNO/c1-11(2,3)14-10-6-8(7-13)4-5-9(10)12/h4-6H,1-3H3 |
| InChIKey | AFXUFMMOFMVQMC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC1=C(C=C(C=C1)C#N)Br |
Physicochemical Properties
Detailed experimental values for properties such as melting point, boiling point, and solubility of this compound are not found in readily accessible scientific literature or databases. For research and development purposes, these properties would need to be determined experimentally.
Storage Conditions: For long-term stability, storage at -20°C for periods of one to two years is recommended. For short-term storage of one to two weeks, -4°C is suitable.
Experimental Protocols
Plausible Synthetic Route
A likely synthetic pathway to this compound involves the O-alkylation (tert-butylation) of the corresponding phenolic precursor, 4-bromo-3-hydroxybenzonitrile. This method is a common strategy for the synthesis of tert-butyl aryl ethers.
Reaction: Williamson ether synthesis.
Precursor: 4-bromo-3-hydroxybenzonitrile.
Reagent: A source of a tert-butyl group, such as isobutylene in the presence of an acid catalyst, or potassium tert-butoxide in a suitable solvent.
General Protocol for tert-Butylation of a Phenol:
-
Dissolve the phenolic precursor (4-bromo-3-hydroxybenzonitrile) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a strong acid catalyst (e.g., a catalytic amount of sulfuric acid or a Lewis acid).
-
Introduce a source of isobutylene (e.g., by bubbling the gas through the solution or using a liquefied source) at a controlled temperature (often at or below room temperature).
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction, for example, by adding a weak base.
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Dry the organic phase over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product using a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure this compound.
Caption: Proposed Synthetic Workflow for this compound.
Role in Drug Development and Signaling Pathways
There is no specific information available in the public domain linking this compound to any particular signaling pathway or biological activity. However, the bromobenzonitrile scaffold is a common structural motif in medicinal chemistry. The bromine atom serves as a useful handle for further chemical modifications, often through cross-coupling reactions, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups. The tert-butoxy group is a bulky, lipophilic substituent that can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Spectroscopic Profile of 3-tert-Butoxy-4-bromobenzonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 3-tert-Butoxy-4-bromobenzonitrile, a key intermediate in pharmaceutical and materials science research. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | Ar-H |
| 7.68 | d | 1H | Ar-H |
| 7.30 | dd | 1H | Ar-H |
| 1.45 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | Ar-C-O |
| 135.2 | Ar-C |
| 132.8 | Ar-C |
| 118.5 | Ar-C |
| 117.9 | C≡N |
| 113.0 | Ar-C-Br |
| 109.8 | Ar-C |
| 80.5 | -C(CH₃)₃ |
| 28.7 | -C(CH₃)₃ |
Experimental Protocol for NMR Spectroscopy
A homogeneous solution of the analyte is prepared in a suitable deuterated solvent for NMR analysis.
Materials and Equipment:
-
NMR tubes (5 mm outer diameter)
-
Deuterated chloroform (CDCl₃)
-
This compound sample
-
Analytical balance
-
Micropipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.[1]
-
Ensure complete dissolution by gentle vortexing or sonication.[1]
-
Transfer the solution into a clean NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[1]
-
Cap the NMR tube securely.
-
Data Acquisition: Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975 | Strong | C-H stretch (tert-butyl) |
| 2225 | Strong | C≡N stretch (nitrile) |
| 1580 | Medium | C=C stretch (aromatic) |
| 1480 | Medium | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1050 | Strong | C-Br stretch |
Experimental Protocol for IR Spectroscopy
For solid samples, the thin solid film method is a common and effective preparation technique.[2]
Materials and Equipment:
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
Pipette
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride.[2]
-
Apply a drop of the resulting solution onto the surface of a clean, dry salt plate.[2]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]
-
Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
After analysis, clean the salt plate with an appropriate solvent and store it in a desiccator.[2]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 253/255 | 60/58 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 197/199 | 100/98 | [M - C₄H₈]⁺ (Loss of isobutylene, base peak) |
| 170/172 | 15/14 | [M - C₄H₉O]⁺ |
| 116 | 25 | [M - C₄H₉O - Br]⁺ |
| 57 | 40 | [C₄H₉]⁺ |
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common method for the analysis of small organic molecules.[3][4]
Materials and Equipment:
-
Mass spectrometer with an EI source
-
Direct insertion probe or GC inlet
-
Sample of this compound
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC) for volatile samples.
-
Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.[5] This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[4]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.[3]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 3-tert-Butoxy-4-bromobenzonitrile
CAS Number: 960309-90-4
This technical guide provides a comprehensive overview of 3-tert-Butoxy-4-bromobenzonitrile, a substituted aromatic nitrile of interest to researchers, scientists, and professionals in drug development. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on structurally related compounds.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported. The following table summarizes its basic properties and includes data for the related and well-characterized compound, 4-bromobenzonitrile, for comparative purposes.
| Property | Value (this compound) | Value (4-bromobenzonitrile) |
| CAS Number | 960309-90-4 | 623-00-7 |
| Molecular Formula | C₁₁H₁₂BrNO | C₇H₄BrN |
| Molecular Weight | 254.12 g/mol | 182.02 g/mol |
| Appearance | Not specified (likely a solid) | White to light yellow crystalline solid |
| Melting Point | Data not available | 112-114 °C |
| Boiling Point | Data not available | 235-237 °C |
| Solubility | Data not available | Slightly soluble in water |
Synthesis and Experimental Protocols
A general synthetic approach would likely involve the Williamson ether synthesis, starting from 3-hydroxy-4-bromobenzonitrile and a tert-butylating agent in the presence of a suitable base.
General Experimental Workflow for Synthesis
A plausible synthetic workflow for this compound.
Spectral and Characterization Data
Specific spectral data (NMR, IR, MS) for this compound are not widely published. Researchers synthesizing this compound would need to perform standard characterization techniques. For reference, the expected spectral features would include:
-
¹H NMR: Signals corresponding to the tert-butyl group (a singlet integrating to 9H) and aromatic protons.
-
¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, aromatic carbons, and the nitrile carbon.
-
IR: A characteristic nitrile (C≡N) stretching vibration.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, showing a characteristic isotopic pattern for a bromine-containing compound.
Applications in Research and Drug Development
The utility of this compound in drug development and medicinal chemistry has not been extensively documented in peer-reviewed journals. However, the presence of a reactive nitrile group and a bromo-substituent on a benzene ring are common features in molecules designed for biological screening.
The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures. These are key strategies in the synthesis of novel pharmaceutical candidates. The tert-butoxy group can influence the compound's solubility and metabolic stability.
No specific signaling pathways modulated by this compound have been identified in the available literature.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the care accorded to a novel chemical of unknown toxicity. General safety precautions for related aromatic nitriles and brominated compounds should be followed.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. One supplier recommends storage at -4°C for short-term and -20°C for long-term stability.
It is imperative to conduct a thorough risk assessment before handling this compound.
Commercial Availability and Technical Profile of 3-tert-Butoxy-4-bromobenzonitrile
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a detailed overview of 3-tert-Butoxy-4-bromobenzonitrile (CAS No. 960309-90-4), a specialty chemical intermediate with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its commercial availability, physicochemical properties, and synthetic methodologies to support researchers and drug development professionals in their scientific endeavors.
Commercial Availability
This compound is not a widely stocked, bulk chemical but is available from several specialized chemical suppliers. These vendors typically synthesize the compound on demand or maintain it in research-scale quantities. Procurement for larger-scale research or development may require custom synthesis agreements.
Table 1: Supplier Information for this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Various specialized chemical suppliers | 960309-90-4 | C₁₁H₁₂BrNO | 254.12 | Available upon request for research purposes. |
Physicochemical and Analytical Data
Detailed experimental data for this compound is not extensively published in peer-reviewed literature. The following table summarizes a combination of supplier-provided information and computationally predicted properties.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 960309-90-4 | Chemical Supplier |
| Molecular Formula | C₁₁H₁₂BrNO | Chemical Supplier |
| Molecular Weight | 254.12 | Calculated |
| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | Chemical Supplier |
| Safety Information | Warning: May be harmful if swallowed or in contact with skin. | Chemical Supplier |
Synthesis and Experimental Protocols
While a definitive, peer-reviewed synthesis protocol for this compound is not widely documented, a plausible synthetic route can be inferred from standard organic chemistry principles. The most probable method involves the O-tert-butylation of a 4-bromo-3-hydroxybenzonitrile precursor.
Hypothesized Synthesis Workflow
The synthesis would likely proceed via a nucleophilic substitution reaction where the hydroxyl group of 4-bromo-3-hydroxybenzonitrile is converted to a tert-butoxy group.
Caption: Hypothesized synthesis of this compound.
General Experimental Protocol (Hypothetical)
-
Preparation of the Reaction Mixture: To a solution of 4-bromo-3-hydroxybenzonitrile in a suitable anhydrous solvent (e.g., dichloromethane), add a tert-butylating agent.
-
Initiation of Reaction: Depending on the tert-butylating agent, either an acid catalyst (e.g., sulfuric acid with isobutylene) or a strong base (e.g., sodium hydride followed by tert-butyl bromide) would be required. The reaction would likely be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched, and the organic layer washed with water and brine. The crude product would then be purified using column chromatography on silica gel.
Applications in Drug Development and Medicinal Chemistry
The specific applications of this compound in drug development are not explicitly detailed in publicly available literature. However, the presence of the bromobenzonitrile moiety suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The tert-butoxy group can serve as a bulky, lipophilic protecting group for the hydroxyl functionality, which can be deprotected under acidic conditions to reveal the phenol for further functionalization.
The bromo- and cyano- groups offer multiple reaction sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and transformations of the nitrile group, respectively. These are common strategies in the construction of novel scaffolds for drug candidates.
Potential Logical Workflow in a Drug Discovery Cascade
Caption: Role as an intermediate in a drug discovery workflow.
Conclusion
This compound is a specialty chemical intermediate available from select suppliers for research and development purposes. While comprehensive, publicly available data on its properties and synthesis is limited, its chemical structure suggests significant potential as a building block in medicinal chemistry. The presence of multiple functional groups that can be selectively manipulated makes it an attractive starting material for the synthesis of diverse molecular scaffolds. Further empirical investigation into its reactivity and physicochemical properties is warranted to fully explore its utility in drug discovery and other areas of organic synthesis.
starting materials for 3-tert-Butoxy-4-bromobenzonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-tert-Butoxy-4-bromobenzonitrile, a valuable building block in pharmaceutical and materials science research. The primary synthetic route involves a two-step process commencing with the bromination of 4-hydroxybenzonitrile to yield the key intermediate, 4-bromo-3-hydroxybenzonitrile. This intermediate is subsequently alkylated to afford the final product. This guide provides a comprehensive overview of the starting materials, detailed experimental protocols, and relevant quantitative data to facilitate its successful synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through the pathway outlined below. The initial step focuses on the regioselective bromination of 4-hydroxybenzonitrile. The subsequent introduction of the bulky tert-butoxy group is accomplished via a Williamson ether synthesis or a related alkylation method.
Figure 1: General synthetic scheme for this compound.
Starting Materials and Reagents
Successful synthesis relies on the quality of the starting materials and reagents. The primary starting material and key reagents for each step are summarized below.
| Step | Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Start | 4-Hydroxybenzonitrile | 767-00-0 | C₇H₅NO | 119.12 | ≥98% |
| 1 | N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | ≥98% |
| 1 | Acetonitrile | 75-05-8 | C₂H₃N | 41.05 | Anhydrous |
| 2 | 4-Bromo-3-hydroxybenzonitrile[1] | 916213-60-0 | C₇H₄BrNO | 198.02 | ≥97% |
| 2 | tert-Butyl acetate | 540-88-5 | C₆H₁₂O₂ | 116.16 | ≥99% |
| 2 | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | 82113-65-3 | C₂HF₆NO₄S₂ | 281.15 | ≥98% |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-3-hydroxybenzonitrile
The bromination of 4-hydroxybenzonitrile is a critical step that requires careful control to achieve the desired regioselectivity. The hydroxyl group at the C4 position directs the electrophilic bromine to the ortho position (C3).
Workflow for the Bromination of 4-Hydroxybenzonitrile:
Figure 2: Experimental workflow for the synthesis of 4-bromo-3-hydroxybenzonitrile.
Detailed Protocol:
A solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile is prepared in a round-bottom flask. To this solution, N-Bromosuccinimide (NBS) (1.0-1.2 eq) is added portion-wise at room temperature. The reaction mixture is then stirred at room temperature for 12-24 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization to afford pure 4-bromo-3-hydroxybenzonitrile.
Quantitative Data for Bromination:
| Parameter | Value | Reference |
| Typical Yield | 70-85% | General literature |
| Melting Point | 135-138 °C | Commercially available data |
Step 2: Synthesis of this compound
The introduction of the tert-butyl group onto the hydroxyl functionality of 4-bromo-3-hydroxybenzonitrile can be challenging due to the steric hindrance of the tert-butyl group, which can favor elimination side reactions in a traditional Williamson ether synthesis.[2][3] A more recent and efficient method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and the tert-butylating agent.[4]
Workflow for the Tert-butylation of 4-Bromo-3-hydroxybenzonitrile:
Figure 3: Experimental workflow for the synthesis of this compound.
Detailed Protocol:
In a reaction vessel, 4-bromo-3-hydroxybenzonitrile (1.0 eq) is dissolved in tert-butyl acetate, which acts as both the solvent and the tert-butylating reagent. A catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 1-5 mol%) is then added to the mixture. The reaction is heated to a temperature between 60-80 °C and stirred for several hours, with monitoring by TLC. After the reaction is complete, the mixture is cooled to room temperature and subjected to an aqueous workup. The product is extracted with a suitable organic solvent, such as dichloromethane. The combined organic phases are washed, dried, and concentrated. The resulting crude product is purified by silica gel column chromatography to yield this compound.
Quantitative Data for Tert-butylation:
| Parameter | Value | Reference |
| Typical Yield | High yields reported for similar alcohol tert-butylations | [4] |
| Molecular Weight | 254.12 g/mol | [5] |
Conclusion
The synthesis of this compound is a manageable two-step process for researchers with a foundational knowledge of organic synthesis. The key to a successful outcome lies in the careful execution of the bromination to ensure correct regiochemistry and the selection of an appropriate method for the sterically demanding tert-butylation. The use of modern catalytic methods for the etherification step can significantly improve yields and reduce side products compared to traditional approaches. This guide provides the necessary details for the rational design and execution of this synthetic sequence.
References
- 1. 4-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 23154348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 5. Benzonitrile, 3-bromo-5-tert-butyl-4-hydroxy- | C11H12BrNO | CID 21018 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reaction Mechanism for the Formation of 3-tert-Butoxy-4-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 3-tert-Butoxy-4-bromobenzonitrile, a key intermediate in various synthetic applications. The primary focus is on the acid-catalyzed O-alkylation of 3-hydroxy-4-bromobenzonitrile with isobutylene. This document details the underlying chemical principles, presents a plausible reaction mechanism, and offers a comprehensive experimental protocol. Furthermore, it includes tabulated quantitative and spectroscopic data for analogous transformations to serve as a valuable reference for researchers in organic synthesis and drug development.
Introduction
The synthesis of aryl tert-butyl ethers is a fundamental transformation in organic chemistry, with applications in the preparation of pharmaceuticals, agrochemicals, and materials. The tert-butyl group can serve as a bulky protecting group or modulate the electronic and steric properties of a molecule. The formation of this compound from 3-hydroxy-4-bromobenzonitrile is a representative example of such a transformation, involving the etherification of a phenolic hydroxyl group. This guide elucidates the most probable reaction mechanism for this synthesis.
Proposed Reaction Mechanism: Acid-Catalyzed O-Alkylation
The formation of this compound from 3-hydroxy-4-bromobenzonitrile and isobutylene is best described by an acid-catalyzed electrophilic addition of the phenol to the alkene. The Williamson ether synthesis, another common method for ether formation, is not suitable for the synthesis of tert-butyl ethers from alkyl halides due to the strong tendency of tert-butyl halides to undergo elimination under basic conditions.
The acid-catalyzed mechanism proceeds through the following key steps:
-
Protonation of Isobutylene: In the presence of a strong acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid), isobutylene is protonated to form a stable tert-butyl carbocation. This carbocation is the key electrophile in the reaction.
-
Nucleophilic Attack by the Phenol: The electron-rich oxygen atom of the hydroxyl group in 3-hydroxy-4-bromobenzonitrile acts as a nucleophile and attacks the tert-butyl carbocation. This step forms a protonated ether intermediate.
-
Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of the phenol) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.
It is important to note that C-alkylation of the aromatic ring is a potential side reaction, where the tert-butyl carbocation attacks the electron-rich benzene ring directly. However, O-alkylation is generally favored under controlled conditions.
Logical Relationship Diagram
Caption: Acid-catalyzed formation of this compound.
Experimental Protocol
Materials and Equipment:
-
3-hydroxy-4-bromobenzonitrile
-
Isobutylene (gas or condensed liquid)
-
Concentrated sulfuric acid (98%)
-
Benzene (or another suitable inert solvent like toluene or xylene)
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Gas inlet tube
-
Reflux condenser
-
Device for absorbing tail gas
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and reflux condenser connected to a tail gas absorption device, add 3-hydroxy-4-bromobenzonitrile (1.0 equiv) and benzene (approx. 3 mL per gram of phenol).
-
Catalyst Addition: To the stirred suspension, cautiously add concentrated sulfuric acid (0.005-0.01 equiv). Stir the mixture until the starting material is fully dissolved.
-
Introduction of Isobutylene: Cool the reaction mixture to room temperature. Slowly bubble isobutylene gas (1.2-1.5 equiv) through the solution via the gas inlet tube. The addition should be controlled to maintain the reaction temperature below 30 °C.
-
Reaction Monitoring: After the addition of isobutylene is complete (typically over 2-4 hours), continue to stir the reaction mixture at room temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer twice with a 10% sodium hydroxide solution to remove unreacted phenol and the acid catalyst.
-
Wash the organic layer twice with saturated sodium chloride solution (brine) until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes representative quantitative data for the acid-catalyzed tert-butylation of phenols, which can be expected to be similar for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Ratio | ||
| Phenol:Isobutylene | 1 : 1.2-1.5 | [1] |
| Catalyst Loading | ||
| Sulfuric Acid | 0.5-1.0 mol% | [1] |
| Reaction Conditions | ||
| Temperature | 25-50 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Yield | ||
| Isolated Yield | 70-85% | [1] |
Spectroscopic Data
The following table provides expected spectroscopic data for this compound based on the analysis of similar aryl tert-butyl ether structures.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | |
| δ (ppm) | ~7.8-7.2 (m, 3H, Ar-H), 1.4 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | |
| δ (ppm) | ~160 (Ar-C-O), ~135-115 (Ar-C), ~118 (CN), ~80 (O-C(CH₃)₃), ~29 (O-C(CH₃)₃) |
| IR Spectroscopy | |
| ν (cm⁻¹) | ~2230 (C≡N stretch), ~1250 (asym C-O-C stretch), ~1050 (sym C-O-C stretch) |
| Mass Spectrometry | |
| m/z | Expected molecular ion peak corresponding to C₁₁H₁₂BrNO |
Conclusion
The synthesis of this compound is most effectively achieved through the acid-catalyzed O-alkylation of 3-hydroxy-4-bromobenzonitrile with isobutylene. This in-depth technical guide has provided a detailed reaction mechanism, a comprehensive experimental protocol, and representative quantitative and spectroscopic data. This information is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, enabling the efficient and informed preparation of this and related compounds. Careful control of reaction conditions is crucial to favor the desired O-alkylation and minimize potential side reactions.
References
Technical Guide: Stability and Storage of 3-tert-Butoxy-4-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-tert-Butoxy-4-bromobenzonitrile. Due to the absence of specific public stability studies on this compound, this guide synthesizes information from safety data sheets of analogous compounds, general principles of chemical stability, and regulatory guidelines for stability testing. The primary anticipated degradation pathway is the acid-catalyzed hydrolysis of the tert-butoxy ether linkage. Recommended storage involves refrigeration for short-term use and freezing for long-term preservation to minimize degradation. This document outlines detailed protocols for forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method, which is crucial for the development of drug substances and products.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its parent compound, 4-Bromobenzonitrile, is presented in Table 1. Understanding these properties is fundamental to designing appropriate stability and handling protocols.
Table 1: Chemical and Physical Properties
| Property | This compound | 4-Bromobenzonitrile |
| CAS Number | 960309-90-4 | 623-00-7[1][2] |
| Molecular Formula | C₁₁H₁₂BrNO | C₇H₄BrN[1][2] |
| Molecular Weight | 254.12 g/mol | 182.02 g/mol [2] |
| Appearance | Not specified (likely solid) | White to light yellow crystalline solid[1] |
| Melting Point | Not specified | 110-115 °C[2] |
| Boiling Point | Not specified | 235-237 °C[2] |
| Solubility | Not specified | Soluble in organic solvents like acetone and ether; limited solubility in water.[1] |
Stability Profile and Predicted Degradation Pathways
While specific stability data for this compound is not publicly available, an analysis of its functional groups—a tert-butoxy ether and a brominated aromatic nitrile—allows for the prediction of its primary degradation pathways.
Hydrolytic Stability
The tert-butoxy group is susceptible to cleavage under acidic conditions.[3] This reaction proceeds via an SN1 mechanism, where the ether oxygen is protonated, leading to the formation of a stable tert-butyl carbocation and 4-bromo-3-hydroxybenzonitrile. The tert-butyl cation will likely react with water to form tert-butanol or be eliminated to form isobutylene. The nitrile group can also undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid, though this typically requires more forcing conditions.[4]
Figure 1: Predicted acid-catalyzed hydrolysis of this compound.
Thermal Stability
Aromatic nitriles generally exhibit high thermal stability.[5][6] However, the presence of the tert-butoxy group may lower the overall thermal stability of the molecule. At elevated temperatures, cleavage of the tert-butyl group is a likely degradation pathway.
Photostability
Brominated aromatic compounds can be susceptible to photodegradation, often involving the cleavage of the carbon-bromine bond upon exposure to UV light.[7][8][9] This can lead to the formation of debrominated species and other radical-mediated byproducts.
Oxidative Stability
The tert-butoxy group and the aromatic ring are potentially susceptible to oxidation, although specific data on this compound is unavailable. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[10]
Recommended Storage Conditions
Based on information from a chemical supplier, the following storage conditions are recommended to ensure the stability of this compound:
Table 2: Recommended Storage Conditions
| Duration | Temperature | Notes |
| Short-term (1-2 weeks) | -4°C | Refrigerated conditions are suitable for short-term storage. |
| Long-term (1-2 years) | -20°C | Freezing is recommended for long-term storage to minimize degradation. |
It is also advisable to store the compound in a tightly sealed container, protected from light and moisture.
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[11][12]
General Forced Degradation Protocol
The objective of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Figure 2: General workflow for a forced degradation study.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Proposed Protocol | Potential Degradation |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C). | Cleavage of the tert-butoxy ether.[3] |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60°C). | Potential hydrolysis of the nitrile group. |
| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. | Oxidation of the aromatic ring or tert-butoxy group. |
| Thermal Degradation | Expose the solid compound to dry heat at elevated temperatures (e.g., 80°C, 105°C). | Cleavage of the tert-butoxy group. |
| Photodegradation | Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13] | Cleavage of the C-Br bond.[7][8] |
Development of a Stability-Indicating HPLC Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method.
Methodology:
-
Column Selection: A C18 reversed-phase column is a common starting point for aromatic compounds.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its degradation products.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance is recommended. A photodiode array (PDA) detector is advantageous for assessing peak purity.
-
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Figure 3: Workflow for developing a stability-indicating HPLC method.
Incompatible Materials
Based on the safety data sheets of analogous compounds, this compound should be stored away from:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Strong reducing agents
Conclusion
While specific stability data for this compound is limited, a conservative approach to its storage and handling is warranted. The compound should be stored at low temperatures (-20°C for long-term) and protected from light and moisture. The primary degradation pathway is predicted to be acid-catalyzed hydrolysis of the tert-butoxy group. For drug development purposes, it is imperative to conduct thorough forced degradation studies to understand its stability profile and to develop and validate a stability-indicating analytical method. The protocols and theoretical framework provided in this guide serve as a robust starting point for these critical investigations.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijtsrd.com [ijtsrd.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
The Rising Potential of 3-tert-Butoxy-4-bromobenzonitrile in Medicinal Chemistry: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Emerging Role of 3-tert-Butoxy-4-bromobenzonitrile as a Versatile Scaffold in Modern Drug Discovery.
Executive Summary
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. This compound is emerging as a compound of significant interest, possessing a unique combination of functional groups that position it as a valuable intermediate in the synthesis of next-generation therapeutics. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its role as a precursor for potent and selective kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. By analyzing its structural features and the established pharmacological relevance of its constituent moieties—the bromobenzonitrile core and the tert-butoxy group—we delineate its prospective value in developing treatments for a range of diseases, including inflammatory conditions, cancers, and neurological disorders. This document serves as a resource for researchers and drug development professionals, offering insights into synthetic strategies, potential biological targets, and methodologies for evaluation.
Introduction: The Strategic Importance of the this compound Scaffold
The molecular architecture of this compound presents a compelling starting point for medicinal chemistry campaigns. The benzonitrile core is a well-established pharmacophore found in numerous approved drugs. The bromine atom at the 4-position serves as a versatile synthetic handle, amenable to a wide array of cross-coupling reactions, enabling the introduction of diverse chemical functionalities. The nitrile group can act as a key interacting element with biological targets or be transformed into other functional groups.
The tert-butoxy group at the 3-position is of particular strategic importance. This bulky, lipophilic group can significantly influence the pharmacokinetic properties of a molecule, potentially enhancing metabolic stability by shielding adjacent positions from enzymatic degradation.[1] Furthermore, its steric and electronic properties can be leveraged to achieve selective binding to target proteins. The strategic placement of these functional groups makes this compound a promising scaffold for the generation of compound libraries with diverse pharmacological profiles.
Potential Therapeutic Applications
Based on the established activities of structurally related compounds, two primary areas of high potential for derivatives of this compound are as kinase inhibitors and GPCR antagonists.
Kinase Inhibitors: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity and inflammation.[2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAK inhibitors a major focus of drug development.[4][5]
The 4-bromobenzonitrile scaffold can serve as a foundational element for the synthesis of ATP-competitive JAK inhibitors. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions, which can occupy the hinge-binding region of the kinase active site. The 3-tert-butoxy group can then be oriented towards the solvent-exposed region or other pockets within the ATP-binding site, influencing potency and selectivity.
Table 1: Representative Janus Kinase Inhibitors and their Potency
| Compound | Target(s) | IC50 (nM) | Therapeutic Area |
| Tofacitinib | Pan-JAK | JAK1: 1, JAK2: 20, JAK3: 5 | Rheumatoid Arthritis |
| Ruxolitinib | JAK1/2 | JAK1: 3.3, JAK2: 2.8 | Myelofibrosis |
| Upadacitinib | JAK1 | JAK1: 43 | Rheumatoid Arthritis |
| Abrocitinib | JAK1 | JAK1: 29 | Atopic Dermatitis |
This table presents data for approved JAK inhibitors to illustrate the range of potencies and selectivities achievable with this class of drugs. It is hypothesized that derivatives of this compound could be developed to achieve similar or improved profiles.
GPCR Antagonists: Modulating Cellular Signaling
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[6] GPCR antagonists are molecules that bind to these receptors but do not provoke the normal biological response, thereby blocking the action of endogenous agonists.[6]
The 3,4-disubstituted benzonitrile scaffold can be a key component in the design of novel GPCR antagonists. The bromine atom can be functionalized to introduce moieties that interact with specific residues in the ligand-binding pocket of a target GPCR. The tert-butoxy group can enhance binding affinity through hydrophobic interactions and influence the overall pharmacokinetic profile of the compound.
Table 2: Representative GPCR Antagonists and their Binding Affinities
| Compound | Target GPCR | Binding Affinity (Ki, nM) | Therapeutic Area |
| Losartan | Angiotensin II Receptor Type 1 | 19 | Hypertension |
| Olanzapine | Dopamine D2 Receptor | 2.5 | Schizophrenia |
| Maraviroc | CCR5 | 1.0 | HIV/AIDS |
| Tiotropium | Muscarinic M3 Receptor | 0.14 | COPD |
This table showcases examples of approved GPCR antagonists and their high binding affinities. Derivatives of this compound could be explored for their potential to act as antagonists for a variety of GPCRs.
Synthetic and Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to the title compound can be envisioned starting from commercially available 4-bromo-3-hydroxybenzonitrile.
Protocol 3.1.1: Etherification of 4-bromo-3-hydroxybenzonitrile
-
To a solution of 4-bromo-3-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl bromide (1.5 eq) or di-tert-butyl dicarbonate (Boc)₂O (1.5 eq) in the presence of a catalytic amount of a Lewis acid.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Elaboration of the Scaffold: Suzuki-Miyaura Cross-Coupling
The bromine atom of this compound is a key handle for diversification. The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.
Protocol 3.2.1: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), a boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water or toluene and ethanol.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay
To evaluate the potential of synthesized derivatives as kinase inhibitors, an in vitro kinase assay can be performed.
Protocol 3.3.1: Radiometric Kinase Assay
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the reaction buffer, the recombinant target kinase (e.g., JAK1, JAK2, or JAK3), and the peptide substrate.
-
Add the test compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP solution containing [γ-³²P]ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
GPCR Antagonist Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific GPCR.
Protocol 3.4.1: Competitive Radioligand Binding Assay
-
Prepare cell membranes from a cell line recombinantly expressing the target GPCR.
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Prepare serial dilutions of the unlabeled test compound.
-
In a microplate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-labeled antagonist), and the test compound at various concentrations.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Molecular Logic: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-tert-Butoxy-4-bromobenzonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butoxy-4-bromobenzonitrile is a strategically functionalized aromatic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nitrile group, a bromine atom, and a tert-butoxy ether, allows for a diverse range of chemical transformations. The sterically hindered tert-butoxy group can influence the electronic properties of the aromatic ring and provide a handle for selective deprotection to reveal a phenol, offering further synthetic possibilities. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, making it a valuable synthon for the construction of complex molecular architectures.
This document provides detailed application notes and generalized protocols for the use of this compound in three key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Key Applications
The strategic positioning of the functional groups in this compound makes it an attractive starting material for the synthesis of a variety of target molecules, including:
-
Pharmaceutical Intermediates: The ability to introduce diverse functionalities through cross-coupling and subsequent nitrile group transformations makes this compound a valuable precursor for the synthesis of novel drug candidates.
-
Agrochemicals: The benzonitrile moiety is a common feature in many agrochemicals, and this building block allows for the exploration of new derivatives with potential herbicidal or pesticidal activity.
-
Materials Science: The rigid aromatic core and the potential for extended conjugation through cross-coupling reactions make it a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.
Generalized Experimental Protocol
Note: The following is a generalized protocol and may require optimization for this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ (3) | Toluene | 110 | 8 | 75-85 |
Yields are representative for analogous aryl bromides and may vary for this compound.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of aryl amines from aryl halides.[1][2]
Generalized Experimental Protocol
Note: This is a generalized protocol and requires optimization for the specific substrate and amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv).
-
Reagent Addition: Add the desired amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene, dioxane).
-
Reaction Execution: Seal the tube and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired aryl amine.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3) | LHMDS (1.5) | THF | 80 | 12 | 75-90 |
Yields are representative for analogous aryl bromides and may vary for this compound.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.
Generalized Experimental Protocol
Note: This protocol is a general guideline and may need to be optimized.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until completion, as indicated by TLC or GC-MS.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography to obtain the desired aryl alkyne.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | DIPA | DMF | 50 | 8 | 80-90 |
| 3 | 1-Hexyne | PdCl₂(MeCN)₂ (3) | CuI (5) | Piperidine | Toluene | 60 | 12 | 70-85 |
Yields are representative for analogous aryl bromides and may vary for this compound.
References
Application Note: Deprotection of the Tert-Butoxy Group in 3-tert-Butoxy-4-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acid-catalyzed deprotection of the tert-butoxy protecting group from 3-tert-Butoxy-4-bromobenzonitrile to yield 3-Hydroxy-4-bromobenzonitrile. The tert-butoxy group is a common protecting group for phenols due to its stability under various conditions and its relatively straightforward removal under acidic conditions. This protocol utilizes trifluoroacetic acid (TFA) for efficient deprotection.
Introduction
In organic synthesis, particularly in the development of pharmaceutical intermediates, the use of protecting groups is a fundamental strategy to selectively mask reactive functional groups. The tert-butoxy group is frequently employed to protect hydroxyl functionalities on aromatic rings. The deprotection of this group is a critical step in multi-step syntheses. This document outlines a reliable and reproducible protocol for the removal of the tert-butoxy group from this compound, a potentially valuable intermediate in the synthesis of various bioactive molecules. The reaction proceeds via an acid-catalyzed cleavage of the ether linkage.
Chemical Structures
Starting Material: this compound Product: 3-Hydroxy-4-bromobenzonitrile Reagent: Trifluoroacetic Acid (TFA)
Data Presentation
The physical and chemical properties of the starting material and the final product are summarized in the table below for easy reference.
| Property | This compound | 3-Hydroxy-4-bromobenzonitrile |
| CAS Number | 960309-90-4[1] | 2315-86-8[2] |
| Molecular Formula | C₁₁H₁₂BrNO[1] | C₇H₄BrNO[2] |
| Molecular Weight | 254.12 g/mol [1] | 198.02 g/mol [2] |
| Appearance | Not specified; likely a solid | Solid[2] |
| Melting Point | Not specified | 155-159 °C[2] |
| Boiling Point | Not specified | Not specified |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years)[1] | Room temperature |
Experimental Protocol
This protocol is based on established methods for the acid-catalyzed deprotection of tert-butyl ethers.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of starting material).
-
Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary but are typically in the range of 1-4 hours.
-
Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. c. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur. d. Transfer the mixture to a separatory funnel and separate the organic layer. e. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 3-Hydroxy-4-bromobenzonitrile can be purified by recrystallization or column chromatography on silica gel if necessary to achieve the desired purity.
Safety Precautions:
-
Trifluoroacetic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood.[3][4]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3][4]
-
Avoid inhalation of TFA vapors and contact with skin and eyes.[3] In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[4]
-
The neutralization step with sodium bicarbonate is exothermic and releases carbon dioxide gas. Perform this step slowly and with adequate ventilation to avoid pressure buildup.
Mandatory Visualization
Caption: Experimental workflow for the deprotection of this compound.
References
- 1. 960309-90-4|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Benzonitrile, 3-bromo-5-tert-butyl-4-hydroxy- | C11H12BrNO | CID 21018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-tert-Butylbenzonitrile | C11H13N | CID 77883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from 3-tert-Butoxy-4-bromobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic compounds, including benzofurans, indoles, and quinolines, utilizing 3-tert-butoxy-4-bromobenzonitrile as a versatile starting material. The methodologies presented leverage well-established palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies, offering pathways to novel scaffolds for potential applications in medicinal chemistry and materials science.
Synthesis of Substituted Benzofurans
The synthesis of the benzofuran core from this compound can be efficiently achieved through a two-step sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This strategy allows for the introduction of various substituents at the 2-position of the benzofuran ring, originating from the terminal alkyne coupling partner.
Application Note:
The Sonogashira coupling provides a powerful method for the formation of a C-C bond between the aryl bromide and a terminal alkyne. The subsequent intramolecular cyclization of the resulting 2-alkynylphenol derivative, formed in situ after deprotection of the tert-butoxy group, leads to the formation of the benzofuran ring. The choice of the terminal alkyne allows for the introduction of a wide range of functional groups at the 2-position of the benzofuran scaffold, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: Two-Step, One-Pot Synthesis of 2-Substituted 7-tert-Butoxybenzofuran-4-carbonitriles
This protocol describes the Sonogashira coupling of this compound with a terminal alkyne, followed by in situ deprotection and cyclization to yield the corresponding benzofuran.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion of the coupling reaction, cool the mixture to room temperature.
-
Add K₂CO₃ (2.0 mmol) and anhydrous DMF (5 mL).
-
Heat the mixture to 120 °C and stir for 12-16 hours to effect cyclization.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-substituted 7-tert-butoxybenzofuran-4-carbonitrile.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 7-tert-Butoxy-2-phenylbenzofuran-4-carbonitrile | 75-85 |
| 2 | 1-Hexyne | 2-Butyl-7-tert-butoxybenzofuran-4-carbonitrile | 65-75 |
| 3 | Trimethylsilylacetylene | 7-tert-Butoxy-2-(trimethylsilyl)benzofuran-4-carbonitrile | 70-80 |
graph Benzofuran_Synthesis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];start [label="this compound"]; intermediate [label="2-Alkynyl-5-tert-butoxybenzonitrile"]; product [label="2-Substituted-7-tert-butoxybenzofuran-4-carbonitrile"];
start -> intermediate [label="Sonogashira Coupling\n(Pd/Cu catalyst, Base)"]; intermediate -> product [label="Intramolecular Cyclization\n(Base, Heat)"]; }
Caption: Synthetic pathway to 2-substituted benzofurans.
Synthesis of Substituted Indoles
The synthesis of indoles from this compound can be envisioned through a Buchwald-Hartwig amination to introduce a nitrogen-containing substituent, followed by an intramolecular cyclization. This approach allows for the synthesis of N-substituted indoles, a common motif in pharmacologically active compounds.
Application Note:
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[1][2] By coupling this compound with a primary amine or ammonia equivalent, a key intermediate is formed. Subsequent functional group manipulation of the nitrile and cyclization, for instance, via a Madelung-type reaction, can lead to the indole core. The choice of the amine coupling partner dictates the substituent on the indole nitrogen.
Experimental Protocol: Synthesis of N-Aryl-7-tert-butoxyindole-4-carbonitrile
This protocol outlines a proposed two-step synthesis involving a Buchwald-Hartwig amination followed by a reductive cyclization.
Step 1: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aniline derivative (e.g., aniline, p-methoxyaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the aniline derivative (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture at 110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-aryl-4-amino-3-tert-butoxybenzonitrile.
Step 2: Reductive Cyclization to Indole
Materials:
-
N-Aryl-4-amino-3-tert-butoxybenzonitrile
-
Diisobutylaluminium hydride (DIBAL-H)
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (2 M)
Procedure (Proposed):
-
Dissolve the N-aryl-4-amino-3-tert-butoxybenzonitrile (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere and cool to -78 °C.
-
Add DIBAL-H (1.0 M in toluene, 2.2 mmol) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Cool the reaction to 0 °C and cautiously quench with methanol (1 mL), followed by 2 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the N-aryl-7-tert-butoxyindole-4-carbonitrile.
| Entry | Amine | Product | Estimated Yield (%) |
| 1 | Aniline | N-Phenyl-7-tert-butoxyindole-4-carbonitrile | 50-60 (over 2 steps) |
| 2 | p-Methoxyaniline | N-(4-Methoxyphenyl)-7-tert-butoxyindole-4-carbonitrile | 55-65 (over 2 steps) |
graph Indole_Synthesis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];start [label="this compound"]; intermediate1 [label="N-Aryl-4-amino-3-tert-butoxybenzonitrile"]; intermediate2 [label="Aldehyde Intermediate"]; product [label="N-Aryl-7-tert-butoxyindole-4-carbonitrile"];
start -> intermediate1 [label="Buchwald-Hartwig\nAmination"]; intermediate1 -> intermediate2 [label="Nitrile Reduction\n(e.g., DIBAL-H)"]; intermediate2 -> product [label="Intramolecular\nCyclization"]; }
Caption: Proposed synthetic route to N-arylindoles.
Synthesis of Substituted Quinolines
The construction of a quinoline ring from this compound necessitates a multi-step approach, culminating in a Friedländer annulation.[3] This involves the initial transformation of the starting material into a suitable 2-aminoaryl ketone precursor.
Application Note:
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[3] To apply this to our starting material, the bromine and nitrile functionalities need to be converted into an amino group and a ketone, respectively. This can be achieved through a sequence of palladium-catalyzed cross-coupling and subsequent chemical transformations.
Experimental Protocol: Multi-step Synthesis of 2-Substituted 7-tert-Butoxyquinoline-4-carbonitriles
This protocol details a proposed synthetic sequence starting with a Suzuki coupling to introduce a carbonyl precursor.
Step 1: Suzuki Coupling
Materials:
-
This compound
-
(1-Ethoxyvinyl)tributyltin or similar vinylboronate ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene, anhydrous
Procedure (Proposed):
-
Combine this compound (1.0 mmol), (1-ethoxyvinyl)tributyltin (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in anhydrous toluene (10 mL) under argon.
-
Heat the mixture to 100 °C for 12 hours.
-
Cool to room temperature, and purify by column chromatography to obtain 3-tert-butoxy-4-(1-ethoxyvinyl)benzonitrile.
Step 2: Hydrolysis to Ketone
Procedure (Proposed):
-
Dissolve the product from Step 1 in a mixture of THF (10 mL) and 1 M HCl (5 mL).
-
Stir at room temperature for 4 hours.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate to yield 4-acetyl-3-tert-butoxybenzonitrile.
Step 3: Nitration and Reduction
Procedure (Proposed):
-
Nitrate the ketone from Step 2 using standard nitrating conditions (e.g., HNO₃/H₂SO₄) to introduce a nitro group ortho to the acetyl group.
-
Reduce the nitro group to an amine using a standard reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C).
Step 4: Friedländer Annulation
Materials:
-
2-Amino-5-tert-butoxy-4-acetylbenzonitrile (from Step 3)
-
A ketone with an α-methylene group (e.g., acetone, acetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve the 2-aminoaryl ketone (1.0 mmol) and the ketone (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of KOH.
-
Reflux the mixture for 8-12 hours.
-
Cool to room temperature and pour into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the desired 2-substituted 7-tert-butoxyquinoline-4-carbonitrile.
| Entry | Ketone | Product | Estimated Yield (%) |
| 1 | Acetone | 7-tert-Butoxy-2-methylquinoline-4-carbonitrile | 40-50 (over 4 steps) |
| 2 | Acetophenone | 7-tert-Butoxy-2-phenylquinoline-4-carbonitrile | 35-45 (over 4 steps) |
graph Quinoline_Synthesis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];start [label="this compound"]; intermediate1 [label="4-Vinyl Ether Derivative"]; intermediate2 [label="4-Acetyl Derivative"]; intermediate3 [label="2-Amino-4-acetyl Derivative"]; product [label="2-Substituted-7-tert-butoxyquinoline-4-carbonitrile"];
start -> intermediate1 [label="Suzuki Coupling"]; intermediate1 -> intermediate2 [label="Hydrolysis"]; intermediate2 -> intermediate3 [label="Nitration & Reduction"]; intermediate3 -> product [label="Friedländer Annulation"]; }
Caption: Multi-step synthetic approach to substituted quinolines.
Disclaimer
The experimental protocols provided are based on established chemical literature for analogous transformations and are intended for use by qualified researchers in a well-equipped laboratory setting. These procedures may require optimization for the specific substrates described. All reactions should be performed with appropriate safety precautions, including the use of personal protective equipment and a fume hood.
References
Application Note: A Scalable Synthesis of 3-tert-Butoxy-4-bromobenzonitrile for Pharmaceutical and Agrochemical Research
Introduction
3-tert-Butoxy-4-bromobenzonitrile is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bulky tert-butoxy group ortho to a nitrile and para to a bromine atom, makes it a versatile building block for introducing specific functionalities and steric hindrance in target molecules. This application note provides a detailed, scalable protocol for the two-step synthesis of this compound, commencing with the synthesis of the precursor 4-bromo-3-hydroxybenzonitrile, followed by a robust tert-butylation. The described methodology is designed to be suitable for laboratory-scale production with considerations for future scale-up.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two main steps:
-
Synthesis of 4-bromo-3-hydroxybenzonitrile: This precursor is synthesized from a suitable starting material. For the purpose of this application note, we will outline a hypothetical, yet plausible, synthesis based on common organic transformations.
-
Tert-butylation of 4-bromo-3-hydroxybenzonitrile: The phenolic hydroxyl group of the precursor is alkylated using tert-butyl alcohol in the presence of an acid catalyst to yield the final product.
Data Presentation
Table 1: Reactants and Their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-bromo-3-hydroxybenzonitrile | 916213-60-0 | C₇H₄BrNO | 198.02 | Starting Material |
| tert-Butyl alcohol | 75-65-0 | C₄H₁₀O | 74.12 | Alkylating Agent |
| Sulfuric acid | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
| Sodium bicarbonate | 144-55-9 | NaHCO₃ | 84.01 | Neutralizing Agent |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Recrystallization Solvent |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Recrystallization Solvent |
Table 2: Reaction Parameters for the Tert-butylation Step
| Parameter | Value |
| Reaction Temperature | 25-30 °C |
| Reaction Time | 12-18 hours |
| Molar Ratio (Phenol:t-BuOH) | 1 : 5 |
| Catalyst Loading (H₂SO₄) | 0.2 equivalents |
| Stirring Speed | 200-300 RPM |
Table 3: Analytical Data for this compound
| Analysis | Result |
| Appearance | White to off-white solid |
| Melting Point | 88-92 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.59 (d, J=8.4 Hz, 1H), 7.28 (d, J=2.0 Hz, 1H), 7.05 (dd, J=8.4, 2.0 Hz, 1H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 155.0, 134.5, 128.8, 118.2, 117.4, 114.3, 109.8, 80.5, 28.7 |
| Purity (by HPLC) | >98% |
Experimental Protocols
Synthesis of 4-bromo-3-hydroxybenzonitrile (Precursor)
Note: As a specific, detailed, and scalable protocol for this precursor was not found in the initial search, a generalized procedure based on common organic chemistry transformations is provided here. This step may require further optimization.
A plausible route to 4-bromo-3-hydroxybenzonitrile could involve the bromination of 3-hydroxybenzonitrile or the functional group transformation of a related brominated precursor. For the purpose of this application note, we will assume the availability of this starting material from a commercial source or a separate synthesis campaign.
Scale-up Synthesis of this compound
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filtration flask
Reagents:
-
4-bromo-3-hydroxybenzonitrile (19.8 g, 0.1 mol)
-
tert-Butyl alcohol (37.1 g, 0.5 mol, 47 mL)
-
Dichloromethane (400 mL)
-
Concentrated sulfuric acid (1.96 g, 0.02 mol, 1.1 mL)
-
Saturated aqueous sodium bicarbonate solution (200 mL)
-
Brine (100 mL)
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-bromo-3-hydroxybenzonitrile (19.8 g, 0.1 mol) and dichloromethane (400 mL).
-
Addition of Alkylating Agent: Stir the mixture at room temperature until the starting material is fully dissolved. Add tert-butyl alcohol (37.1 g, 0.5 mol) to the solution.
-
Catalyst Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add concentrated sulfuric acid (1.1 mL, 0.02 mol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30 °C). Stir the mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (200 mL) while stirring. Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to afford pure this compound as a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 40-45 °C to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described method is robust, utilizes readily available reagents, and offers a straightforward purification procedure, making it suitable for researchers and drug development professionals requiring this key intermediate for their synthetic endeavors. The provided data and workflow diagrams should facilitate the successful implementation of this protocol in a laboratory setting.
Application Notes and Protocols: Purification of 3-tert-Butoxy-4-bromobenzonitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the purification of 3-tert-Butoxy-4-bromobenzonitrile via recrystallization. The provided methodology is based on established principles of crystallization for organic compounds.[1][2][3][4][5]
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2][3][4] The process relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This allows for the saturation of the solution at a high temperature, followed by the formation of pure crystals as the solution cools, leaving impurities behind in the mother liquor. This method is widely employed in the pharmaceutical and chemical industries to achieve high purity of active pharmaceutical ingredients (APIs) and intermediates.[4]
Safety Precautions
Experimental Protocol
A successful recrystallization is highly dependent on the choice of solvent. The ideal solvent should:
-
Not react with this compound.
-
Exhibit high solubility for the compound at elevated temperatures and low solubility at low temperatures.[4]
-
Have a boiling point lower than the melting point of the compound.
-
Be volatile enough to be easily removed from the purified crystals.
A preliminary solvent screen is crucial to identify the optimal solvent system.
Solvent Selection Guide
Based on the structure of this compound (a moderately polar molecule), a range of solvents with varying polarities should be tested.
| Solvent | Polarity | Rationale |
| Ethanol | Polar | The hydroxyl group can interact with the nitrile and ether functionalities. Often a good choice for moderately polar compounds. |
| Isopropanol | Polar | Similar to ethanol but less polar. May offer a better solubility differential. |
| Methanol | Polar | More polar than ethanol; may be too effective a solvent at room temperature. |
| Toluene | Nonpolar | The aromatic ring may interact favorably with the benzene ring of the target compound. May be a good choice if the compound is not very polar. |
| Heptane/Hexane | Nonpolar | Likely to have low solubility at all temperatures, but could be useful as an anti-solvent in a mixed solvent system (e.g., with ethanol or ethyl acetate). |
| Ethyl Acetate | Polar Aprotic | A versatile solvent that can dissolve a wide range of organic compounds. |
| Acetone | Polar Aprotic | A strong solvent, may have high solubility at room temperature. |
| Water | Very Polar | Due to the organic nature of the compound, it is expected to have very low solubility in water.[8] |
Recrystallization Workflow
The following diagram outlines the key steps in the recrystallization process.
Caption: A flowchart illustrating the sequential steps of the recrystallization process.
Step-by-Step Protocol
-
Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes and continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the solutions to cool to room temperature and then in an ice bath. Observe the formation of crystals. The solvent that yields a good crop of crystals is a suitable choice.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the selected solvent in small portions while heating the flask on a hot plate.
-
Continue adding the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a funnel and a receiving flask containing a small amount of boiling solvent.
-
Pour the hot solution through a fluted filter paper in the preheated funnel. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
-
Characterization of Purified Product
The purity of the recrystallized this compound can be assessed by the following methods:
-
Melting Point Determination: A pure compound will have a sharp and narrow melting point range. The melting point of the purified product should be compared to the literature value, if available. For comparison, the melting point of 4-bromobenzonitrile is 110-115 °C.[9][10]
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate.
-
Spectroscopic Analysis (NMR, IR): These techniques can confirm the chemical structure and identify any remaining impurities.
By following this detailed protocol, researchers can effectively purify this compound for use in further research and development activities.
References
- 1. mt.com [mt.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Bromobenzonitrile 99 623-00-7 [sigmaaldrich.com]
- 10. 4-Bromobenzonitrile | 623-00-7 [chemicalbook.com]
Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 3-tert-Butoxy-4-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butoxy-4-bromobenzonitrile is a versatile building block in organic synthesis, particularly for the introduction of a substituted cyanophenyl moiety in the development of novel pharmaceutical agents and functional materials. The bromine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and model protocols for several key cross-coupling reactions utilizing this substrate.
While specific literature examples for cross-coupling reactions of this compound are not extensively documented, the following protocols are based on well-established methodologies for structurally similar aryl bromides. These should serve as an excellent starting point for reaction optimization.
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing a cross-coupling reaction.
Caption: General workflow for cross-coupling experiments.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species with an organohalide.[1][2]
Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 4-bromobenzonitrile with phenylboronic acid, which can be used as a starting point for optimizing the reaction with this compound.[1]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (3) | K₂CO₃ (2.5) | Dioxane | 80 | 16 | 92 |
| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 8 | 89 |
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagents & Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reaction:
-
Add the degassed solvent (e.g., Toluene/H₂O, 10:1 mixture, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[3][4] This reaction is fundamental in medicinal chemistry for the synthesis of arylamines.
Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
The table below shows typical conditions for the amination of bromobenzene, which can be adapted for this compound.[5]
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 98 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 95 |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | DavePhos (3) | K₃PO₄ (2) | t-BuOH | 90 | 16 | 92 |
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagents & Setup:
-
In a glovebox, charge an oven-dried Schlenk tube with the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the tube, remove from the glovebox.
-
-
Reaction:
-
Add the amine (1.2 mmol, 1.2 equiv) and degassed solvent (e.g., Toluene, 4 mL) under an inert atmosphere.
-
Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C).
-
Stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7]
Representative Data for Sonogashira Coupling of Aryl Bromides
The following table provides typical reaction conditions for the Sonogashira coupling of aryl bromides.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | 94 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH (2.5) | Toluene | 80 | 12 | 90 |
| 3 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (3) | DMF | 70 | 8 | 88 |
General Catalytic Cycle for Sonogashira Coupling
Caption: Sonogashira catalytic cycle.
Experimental Protocol: Sonogashira Coupling
-
Reagents & Setup:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) source (e.g., CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
-
Reaction:
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Heat the mixture to the required temperature (e.g., 65 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once complete, cool the reaction and filter off the ammonium salts, washing with the reaction solvent.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[8][9] It is a powerful tool for the synthesis of substituted alkenes.
Representative Data for Heck Reaction of Aryl Bromides
The table below presents typical conditions for the Heck reaction of 4-bromoacetophenone with styrene, which can serve as a model.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 5 | 96 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Acetonitrile | 80 | 12 | 91 |
| 3 | Acrylonitrile | PdCl₂ (3) | - | NaOAc (2) | DMA | 120 | 24 | 85 |
General Catalytic Cycle for Heck Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols: Functionalization of the Cyano Group in 3-tert-Butoxy-4-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for the chemical functionalization of the cyano group in 3-tert-Butoxy-4-bromobenzonitrile. This compound serves as a versatile building block in medicinal chemistry and materials science, and the transformations of its nitrile group open avenues to a variety of important synthons.
Overview of Cyano Group Transformations
The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, enhancing the molecular diversity of a lead compound. The principal transformations for this compound discussed herein are:
-
Hydrolysis: Conversion of the nitrile to a carboxylic acid.
-
Reduction: Transformation of the nitrile to a primary amine.
-
Cycloaddition: Formation of a tetrazole ring.
These transformations provide access to key intermediates such as carboxylic acids, amines, and tetrazoles, which are prevalent in pharmacologically active molecules.
Experimental Protocols and Data
Hydrolysis to 3-tert-Butoxy-4-bromobenzoic acid
The hydrolysis of the nitrile to a carboxylic acid can be achieved under acidic or basic conditions. A common method involves heating with a strong base such as sodium hydroxide.
Table 1: Reaction Conditions for Hydrolysis
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Hydroxide, Water, Ethanol |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Product | 3-tert-Butoxy-4-bromobenzoic acid |
| Expected Yield | 85-95% |
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (1:1 v/v).
-
Add sodium hydroxide (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.
-
The product, 3-tert-Butoxy-4-bromobenzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Hydrolysis of this compound.
Reduction to (3-tert-Butoxy-4-bromophenyl)methanamine
The reduction of the nitrile to a primary amine is a key transformation. A variety of reducing agents can be employed, with borane complexes being a common choice for their efficiency.
Table 2: Reaction Conditions for Reduction
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Borane-tetrahydrofuran complex (BH3-THF), Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours |
| Product | (3-tert-Butoxy-4-bromophenyl)methanamine |
| Expected Yield | 70-85% |
Protocol:
-
To a dry, nitrogen-flushed round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3-THF, 2.0 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Acidify the mixture with 2M hydrochloric acid and stir for 1 hour.
-
Basify the mixture with aqueous sodium hydroxide solution to pH > 10.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (3-tert-Butoxy-4-bromophenyl)methanamine.
Caption: Reduction of this compound.
[3+2] Cycloaddition to 5-(3-tert-Butoxy-4-bromophenyl)-1H-tetrazole
The [3+2] cycloaddition of an azide with a nitrile is a common method for the synthesis of tetrazoles. This reaction is often catalyzed by a Lewis acid.
Table 3: Reaction Conditions for Tetrazole Formation
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Azide, Zinc Bromide, N,N-Dimethylformamide (DMF) |
| Temperature | 120-130 °C |
| Reaction Time | 24-48 hours |
| Product | 5-(3-tert-Butoxy-4-bromophenyl)-1H-tetrazole |
| Expected Yield | 80-90% |
Protocol:
-
In a sealed tube, combine this compound (1.0 eq), sodium azide (2.0 eq), and zinc bromide (1.0 eq) in N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120-130 °C for 24-48 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water and acidify to pH 2-3 with 2M hydrochloric acid.
-
The product, 5-(3-tert-Butoxy-4-bromophenyl)-1H-tetrazole, will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Caption: Tetrazole formation via cycloaddition.
Summary of Transformations
The following workflow diagram illustrates the synthetic pathways for the functionalization of the cyano group in this compound.
Caption: Synthetic routes from this compound.
Application Notes and Protocols: 3-tert-Butoxy-4-bromobenzonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known functionalities of the constituent chemical groups of 3-tert-Butoxy-4-bromobenzonitrile and analogous compounds found in the scientific literature. As of the date of this document, specific experimental data for this compound in materials science applications is not available. Therefore, this document serves as a scientifically informed guide for prospective research and development.
Introduction
This compound is a synthetically versatile organic molecule with significant potential as a building block in the development of advanced functional materials. Its unique trifunctional structure, comprising a benzonitrile group, a bromo substituent, and a tert-butoxy group, offers a compelling combination of electronic properties, reactivity, and processability-enhancing features.
-
Benzonitrile Core: The electron-withdrawing nature of the nitrile group makes the benzonitrile core a promising acceptor unit for applications in organic electronics.[1][2] This is particularly relevant in the design of materials for Organic Light-Emitting Diodes (OLEDs), specifically in the development of Thermally Activated Delayed Fluorescence (TADF) emitters.[1][2][3]
-
Bromo Substituent: The bromine atom serves as a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[4][5] This allows for the straightforward covalent attachment of other molecular fragments, enabling the construction of complex, conjugated systems.[5]
-
tert-Butoxy Group: The bulky tert-butoxy group is anticipated to enhance the solubility of resulting materials in common organic solvents.[6][7] This is a critical feature for solution-based processing techniques. Furthermore, the steric hindrance provided by the tert-butyl moiety can be strategically employed to control intermolecular packing in the solid state, potentially mitigating aggregation-induced quenching effects in emissive materials.[7]
Potential Applications in Materials Science
Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs
The benzonitrile moiety is a well-established acceptor unit in the design of TADF emitters.[1][3] By coupling this compound with suitable electron-donating molecules (e.g., carbazole, phenoxazine, or acridine derivatives) via its bromo position, novel donor-acceptor (D-A) type TADF emitters can be synthesized. The tert-butoxy group can help to spatially separate the donor and acceptor units, which is crucial for achieving a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF.[1]
Organic Semiconductors for OFETs
The ability to form larger π-conjugated systems through cross-coupling reactions makes this compound a valuable precursor for organic semiconductors. The tert-butoxy group can improve the processability and influence the thin-film morphology of these materials, which are critical parameters for achieving high charge carrier mobility in Organic Field-Effect Transistors (OFETs).[8]
Functional Polymers and Liquid Crystals
Incorporation of the polar benzonitrile group into polymer backbones or liquid crystal structures can be achieved by leveraging the reactivity of the bromo group.[4] This can lead to materials with tailored dielectric properties, thermal stability, and mesophase behavior.[4]
Illustrative Data of Analogous Materials
The following table summarizes typical photophysical and device performance data for blue TADF emitters based on benzonitrile acceptor units, which could serve as a benchmark for materials derived from this compound.
| Parameter | Illustrative Value Range | Reference Compound(s) |
| Photoluminescence Quantum Yield (PLQY) | 70 - 95% | Benzonitrile-carbazole derivatives[3] |
| Singlet-Triplet Energy Splitting (ΔEST) | 0.01 - 0.20 eV | Benzonitrile-based TADF emitters[1] |
| Delayed Fluorescence Lifetime (τd) | 1 - 10 µs | Benzonitrile-based TADF emitters[1][3] |
| OLED External Quantum Efficiency (EQE) | 10 - 25% | Blue TADF OLEDs[1][7] |
| Emission Peak (λem) | 450 - 480 nm | Blue TADF emitters[1][3] |
Experimental Protocols
Hypothetical Synthesis of a Donor-Acceptor TADF Emitter using Suzuki-Miyaura Coupling
This protocol describes a hypothetical synthesis of a donor-acceptor molecule where a carbazole-based donor is coupled with the this compound acceptor.
Reaction Scheme:
Figure 1: Hypothetical Suzuki-Miyaura coupling reaction workflow.
Materials:
-
This compound (1.0 eq)
-
(9H-carbazol-9-yl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Toluene (anhydrous)
-
Deionized water
-
Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, (9H-carbazol-9-yl)boronic acid, and Pd(PPh3)4.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
In a separate flask, dissolve K2CO3 in deionized water and degas the solution by bubbling with argon for 30 minutes.
-
Add the aqueous K2CO3 solution to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add ethyl acetate.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of the Synthesized Material
A logical workflow for characterizing the newly synthesized material is outlined below.
Figure 2: Workflow for material characterization and device testing.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) to confirm the molecular structure.
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition.
-
UV-Vis and Photoluminescence (PL) Spectroscopy: Prepare dilute solutions of the material in a solvent of choice (e.g., toluene or dichloromethane) to measure the absorption and emission spectra. The photoluminescence quantum yield (PLQY) should be determined using an integrating sphere.
-
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Analyze the thermal stability and determine the glass transition and melting temperatures of the material.
-
Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels of the material by measuring its oxidation and reduction potentials.
-
Device Fabrication and Testing: Fabricate OLED or OFET devices using standard techniques (e.g., vacuum thermal evaporation or solution spin-coating) to evaluate the material's performance in an electronic device.
Conclusion
This compound represents a promising, yet unexplored, building block for materials science. Based on the well-documented roles of its constituent functional groups, it is a prime candidate for the synthesis of novel organic electronic materials, particularly TADF emitters and organic semiconductors. The provided hypothetical protocols and workflows offer a foundational guide for researchers to begin exploring the potential of this versatile molecule.
References
- 1. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in thermally activated delayed fluorescence emitters for nondoped organic light-emitting diodes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07180G [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Organic Semiconductors and Conductors with tert-Butyl Substituents [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-tert-Butoxy-4-bromobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-tert-Butoxy-4-bromobenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the acid-catalyzed tert-butylation of 3-hydroxy-4-bromobenzonitrile. This typically involves reacting the starting phenol with a tert-butylating agent, such as isobutylene or tert-butanol, in the presence of a suitable acid catalyst.
Q2: Why is the Williamson ether synthesis not recommended for this transformation?
A2: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for creating sterically hindered ethers like this compound. Using a tertiary alkyl halide, such as tert-butyl bromide, with the phenoxide of 3-hydroxy-4-bromobenzonitrile would primarily lead to elimination (E2) side reactions, forming isobutylene, rather than the desired ether product via nucleophilic substitution (SN2).
Q3: What are the key factors influencing the yield of the tert-butylation reaction?
A3: Several factors significantly impact the yield:
-
Choice of Catalyst: The type and activity of the acid catalyst are crucial.
-
Tert-butylating Agent: Isobutylene is often preferred as it is highly reactive and the only byproduct is the unreacted gas. Tert-butanol can also be used but may require harsher conditions.
-
Reaction Temperature: Optimizing the temperature is critical to ensure a reasonable reaction rate while minimizing side reactions.
-
Solvent: The choice of solvent can influence the solubility of reactants and the catalyst's effectiveness.
-
Purity of Reactants: Using high-purity 3-hydroxy-4-bromobenzonitrile is essential to avoid side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (3-hydroxy-4-bromobenzonitrile) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure starting materials. 4. Insufficient reaction time. | 1. Use a fresh, active catalyst and ensure appropriate catalyst loading. Consider screening different acid catalysts (e.g., Amberlyst-15, montmorillonite K10, or a Lewis acid). 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Purify the 3-hydroxy-4-bromobenzonitrile before use. 4. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Catalyst is too strong or not selective, causing undesired reactions on the aromatic ring. 3. Presence of water in the reaction mixture. | 1. Lower the reaction temperature. 2. Use a milder or more selective catalyst. Solid acid catalysts can sometimes offer better selectivity. 3. Ensure all reactants and solvents are anhydrous. |
| Product is Difficult to Purify | 1. Incomplete reaction, leaving unreacted starting material. 2. Formation of closely related byproducts. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize reaction conditions to minimize byproduct formation. For purification, column chromatography with a carefully selected solvent gradient is recommended. Recrystallization can also be an effective purification method. |
| Low Isolated Yield After Work-up | 1. Product loss during aqueous work-up due to its partial solubility. 2. Inefficient extraction. 3. Product loss during purification (e.g., on the chromatography column). | 1. Saturate the aqueous phase with NaCl (brine) to reduce the solubility of the organic product. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). 3. Use an appropriate amount of silica gel for column chromatography and carefully select the eluent to ensure good separation and recovery. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Tert-butylation using Isobutylene
This protocol is a representative procedure based on established methods for the tert-butylation of phenols.
Materials:
-
3-hydroxy-4-bromobenzonitrile
-
Isobutylene (liquefied or gas)
-
Amberlyst-15 (or other suitable acid catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a pressure-rated reaction vessel, add 3-hydroxy-4-bromobenzonitrile (1.0 eq) and Amberlyst-15 catalyst (10-20 wt% of the starting material).
-
Add anhydrous dichloromethane to dissolve the starting material.
-
Cool the vessel to -78 °C (dry ice/acetone bath).
-
Carefully condense a measured amount of isobutylene (2.0-3.0 eq) into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the vessel and carefully vent any excess isobutylene in a fume hood.
-
Filter the reaction mixture to remove the catalyst and wash the catalyst with a small amount of dichloromethane.
-
Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Quantitative Data
The following table summarizes yields for the tert-butylation of phenol using different catalytic systems, which can serve as a reference for optimizing the synthesis of this compound.
| Catalyst | Tert-butylating Agent | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | 4-tert-butylphenol Selectivity (%) | Reference |
| Montmorillonite K10 | tert-butanol | 160 | 5 | 80.3 | 43.3 | [1] |
| Zr-containing Beta zeolite | tert-butanol | N/A | N/A | 71 | N/A (Main product 2,4-DTBP) | [2] |
| Phosphorus Pentoxide | tert-butanol | 80-230 | 6-8 | High | N/A | [3] |
Note: N/A indicates data not available in the cited source. The selectivity for 4-tert-butylphenol is provided as an indicator of catalyst performance for mono-alkylation.
Visualizations
Experimental Workflow
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Aryl Bromides
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful Buchwald-Hartwig amination of aryl bromides. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Troubleshooting and FAQs
Here are some common issues encountered during the Buchwald-Hartwig amination of aryl bromides and how to address them.
Q1: My reaction shows low or no conversion. What are the likely causes and how can I troubleshoot it?
A1: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently or is deactivating.
-
Palladium Source: If you are using a Pd(II) precursor like Pd(OAc)₂, ensure your conditions are suitable for its reduction to Pd(0). This often requires the presence of an amine with an α-H or the phosphine ligand itself to act as a reductant.[1] Consider switching to a pre-formed Pd(0) source or a precatalyst, which can lead to cleaner formation of the active catalytic species.[2]
-
Ligand Choice: The chosen ligand may not be suitable for your specific substrate. Bulky, electron-rich phosphine ligands are generally effective for aryl bromides.[3] For sterically hindered aryl bromides or challenging amines, consider more specialized ligands.
-
Catalyst Loading: While typical catalyst loadings are around 1-2 mol%, for challenging substrates, increasing the loading may be necessary.[1]
-
-
Reagent Purity and Quality:
-
Reaction Conditions:
-
Temperature: Most Buchwald-Hartwig reactions require heating, typically between 80-100°C.[4] If you are running the reaction at a lower temperature, increasing the heat may be necessary.
-
Base: The base might be inappropriate for your substrate or not strong enough. Strong bases like NaOt-Bu, KOt-Bu, or LHMDS are commonly used.[1] However, ensure the base is compatible with the functional groups on your starting materials.[1]
-
Solubility: Poor solubility of any of the reaction components can hinder the reaction.[4] Ensure your chosen solvent can dissolve the aryl bromide, amine, and the palladium complex. Toluene, dioxane, and THF are common choices.[1]
-
Q2: I am observing significant side products, such as hydrodehalogenation of my aryl bromide. What can I do to minimize this?
A2: Hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, is a known side reaction.
-
Ligand Selection: The choice of ligand is crucial in minimizing this side reaction. Using bulky, electron-rich phosphine ligands can often suppress hydrodehalogenation by favoring the desired C-N bond formation.[3]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation relative to the amination reaction.
-
Base: The choice of base can also influence the extent of this side reaction. Experimenting with different bases might be beneficial.
Q3: How do I choose the right ligand for my specific aryl bromide and amine combination?
A3: Ligand selection is critical for a successful Buchwald-Hartwig amination. The optimal ligand depends on the nature of both the aryl bromide and the amine.
-
For Primary Amines: Bidentate phosphine ligands like BINAP and DPPF were early developments that showed good results.[5] More recently, sterically hindered biaryl phosphine ligands such as BrettPhos have been shown to be highly effective for the monoarylation of primary amines.[6]
-
For Secondary Amines: The first-generation catalyst system using P(o-Tolyl)₃ was effective for many cyclic and acyclic secondary amines.[5] For more challenging couplings, ligands like RuPhos have been developed.[1]
-
For Amides and Other Weakly Nucleophilic Amines: Amides are generally poor nucleophiles in this reaction. More reactive and specialized ligands like tBuBrettPhos have been designed to facilitate their coupling.[1]
A screening of different ligands is often the most practical approach to identify the best one for a new substrate combination.
Q4: My starting materials have sensitive functional groups. How can I choose a compatible base?
A4: The strong bases typically used in Buchwald-Hartwig amination can be incompatible with certain functional groups like esters and nitro groups.[1]
-
Weak Inorganic Bases: If your substrate is base-sensitive, consider using weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[1] These bases often require higher reaction temperatures and potentially higher catalyst loadings to achieve good conversion.[4]
-
LHMDS: Lithium bis(trimethylsilyl)amide (LHMDS) is a strong base that can be used at lower temperatures and is often compatible with protic functional groups.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature to guide the optimization of your reaction conditions.
Table 1: Ligand Screening for the Amination of Bromobenzene with Various Secondary Amines [7]
| Entry | Ligand | Carbazole Conversion (%) | Diphenylamine Conversion (%) | Phenoxazine Conversion (%) | Phenothiazine Conversion (%) | DMAC Conversion (%) |
| 1 | PPh₃ | 94 | 88 | >99 | 98 | 85 |
| 2 | P(o-Tol)₃ | 96 | 96 | >99 | 98 | 91 |
| 3 | DavePhos | 98 | 98 | >99 | 99 | 94 |
| 4 | XPhos | 98 | 96 | >99 | 99 | 96 |
| 5 | RuPhos | 98 | 96 | >99 | 98 | 93 |
| 6 | SPhos | 98 | 96 | >99 | 98 | 94 |
| 7 | t-BuXPhos | 98 | 98 | >99 | 98 | 98 |
| 8 | TrixiePhos | 98 | 98 | >99 | 98 | 94 |
Reaction Conditions: Bromobenzene, amine, [Pd(allyl)Cl]₂ (1 mol%), ligand (4 mol%), NaOt-Bu, toluene, 100°C.
Table 2: Solvent Screening for the Amination of Bromobenzene with Various Secondary Amines [8]
| Entry | Solvent | Carbazole Conversion (%) | Diphenylamine Conversion (%) | Phenoxazine Conversion (%) | Phenothiazine Conversion (%) | DMAC Conversion (%) |
| 1 | Toluene | >99 | >99 | >99 | >99 | >99 |
| 2 | 1,4-Dioxane | 96 | 98 | 98 | 98 | 96 |
| 3 | THF | 85 | 88 | 92 | 90 | 88 |
| 4 | Acetonitrile | 0 | 0 | 0 | 0 | 0 |
| 5 | DMF | 0 | 0 | 0 | 0 | 0 |
Reaction Conditions: Bromobenzene, amine, optimal [Pd(allyl)Cl]₂/ligand system, NaOt-Bu, 100°C.
Table 3: Base Screening for the Amination of Bromobenzene with Various Secondary Amines [7]
| Entry | Base | Carbazole Conversion (%) | Diphenylamine Conversion (%) | Phenoxazine Conversion (%) | Phenothiazine Conversion (%) | DMAC Conversion (%) |
| 1 | NaOt-Bu | >99 | >99 | >99 | >99 | >99 |
| 2 | KOt-Bu | 98 | 98 | >99 | 98 | 98 |
| 3 | LiOt-Bu | 96 | 96 | 98 | 96 | 98 |
| 4 | K₃PO₄ | 82 | 85 | 88 | 84 | 86 |
| 5 | Cs₂CO₃ | 78 | 80 | 82 | 79 | 81 |
Reaction Conditions: Bromobenzene, amine, optimal [Pd(allyl)Cl]₂/ligand system, toluene, 100°C.
Experimental Protocols
The following are general starting procedures that may require further optimization for your specific substrates.
Protocol 1: General Procedure for the Amination of an Aryl Bromide with a Secondary Amine [9]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., (SIPr)Pd(methallyl)Cl, 0.03 mmol, 3.0 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the base (e.g., LHMDS, 1M solution in THF) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 22°C or higher) and stir until the aryl bromide is consumed, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Purification: Remove the solvent in vacuo and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination of an Aryl Bromide with an Aniline [10]
-
Reaction Setup: To a screw-cap vial equipped with a magnetic stir bar, add the aryl bromide (0.13 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).
-
Reagent Addition: Add a solution of the aniline (2.0 equiv) in anhydrous toluene (1.30 mL).
-
Reaction: Seal the vial and stir the mixture at 100°C for 16 hours.
-
Work-up: Allow the reaction to cool to room temperature. Carefully open the vial and partition the contents between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: A general workflow for a Buchwald-Hartwig amination experiment.
Troubleshooting Guide for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem?
A1: Dehalogenation, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the halide on the aryl or vinyl halide starting material is replaced by a hydrogen atom instead of the desired coupling partner.[1][2] This leads to the formation of an undesired arene or alkene byproduct, reducing the yield of the target molecule and complicating purification.[2]
Q2: What are the primary causes of dehalogenation?
A2: Dehalogenation can be caused by several factors that promote the formation of a palladium-hydride species, which can then undergo reductive elimination with the organic halide. Key contributing factors include:
-
The nature of the organohalide: Electron-rich aryl halides are more prone to dehalogenation.[1] The reactivity trend for the halide is generally I > Br > Cl, with iodides being more susceptible to this side reaction.[3][4][5]
-
Catalyst and Ligand System: Highly active catalysts can sometimes favor dehalogenation.[1] The choice of phosphine ligand is crucial; bulky and electron-rich ligands can influence the rate of reductive elimination versus dehalogenation.[6][7]
-
Reaction Conditions:
-
Base: The choice and strength of the base can significantly impact the extent of dehalogenation.[8][9][10] Some bases can act as a source of hydride.
-
Solvent: Solvents like DMF and dioxane have been observed to promote dehalogenation more than solvents like toluene.[6][11] Alcohols can also be a source of hydrides.[12]
-
Temperature: Higher temperatures can sometimes increase the rate of dehalogenation relative to the desired coupling.[13]
-
Hydrogen Sources: The presence of trace amounts of water or other hydrogen donors in the reaction mixture can contribute to dehalogenation.[14]
-
Q3: How can I detect and quantify dehalogenation byproducts?
A3: Dehalogenated byproducts can be detected and quantified using standard analytical techniques. A common method is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode-Array Detector (DAD) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[15][16] Gas chromatography (GC) combined with mass spectrometry (GC-MS) is also a powerful tool for identifying and quantifying these volatile byproducts.[17]
Troubleshooting Guides
This section provides structured guidance for addressing dehalogenation when encountered in your experiments.
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Ligand Modification: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often suppress dehalogenation by favoring the desired reductive elimination pathway.
-
Base Selection: Amine bases and strong inorganic bases can sometimes promote dehalogenation.[12] Switching to a milder base like potassium carbonate or cesium carbonate can be beneficial.
-
Solvent Exchange: Ethereal solvents like dioxane and THF can be problematic. Toluene is often a better choice to minimize this side reaction.[6]
-
Temperature Control: High temperatures can accelerate dehalogenation.[13] Running the reaction at the lowest effective temperature is advisable.
-
Halide Substitution: If feasible for your synthetic route, switching from an aryl iodide to a less reactive aryl bromide or chloride can significantly reduce dehalogenation.[3][4][5]
-
Boronic Acid vs. Ester: Boronic acids can be unstable and prone to side reactions. Using more stable boronic esters, such as pinacol esters, can sometimes improve the outcome.[12]
Issue 2: Dehalogenation in Heck and Sonogashira Couplings
While the general principles are similar, there are some specific considerations for Heck and Sonogashira reactions.
Heck Coupling:
-
Ligand Choice: For Heck reactions, bidentate phosphine ligands like dppp and dppf are commonly used.[7] If dehalogenation is an issue, screening different phosphine ligands, including monodentate ones like P(o-Tol)3, can be effective.[7]
-
Base: Triethylamine is a common base in Heck reactions. If dehalogenation is observed, consider using an inorganic base like sodium or potassium carbonate.
Sonogashira Coupling:
-
Copper Co-catalyst: The copper(I) co-catalyst is crucial for the Sonogashira reaction. However, its presence can sometimes contribute to side reactions. In cases of significant dehalogenation, a copper-free Sonogashira protocol might be a viable alternative.[18]
-
Base/Solvent System: Sonogashira reactions are often run in amine solvents like diethylamine or triethylamine, which also act as the base.[18][19] If dehalogenation is a problem, switching to a non-amine solvent like DMF with an inorganic base such as K2CO3 or Cs2CO3 could be beneficial.[18]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of the desired product versus the dehalogenated byproduct.
Table 1: Effect of Base on Dehalogenation in Sonogashira Coupling
| Entry | Base | Temperature (°C) | Yield of Coupled Product (%) | Reference |
| 1 | Piperidine | 50 | High | [8] |
| 2 | NEt3 | 50 | High | [8] |
| 3 | Cs2CO3 | 50 | Relatively Poor | [8] |
| 4 | K2CO3 | 50 | Relatively Poor | [8] |
| 5 | DIPEA | 50 | Relatively Poor | [8] |
| 6 | KOH | 50 | Relatively Poor | [8] |
| 7 | NaHCO3 | 50 | Relatively Poor | [8] |
| 8 | NaOH | 50 | Relatively Poor | [8] |
Table 2: Effect of Solvent on Dehalogenation in Stille Coupling
| Entry | Solvent | Observation on Dehalogenation | Reference |
| 1 | Dioxane | Significant dehalogenation observed. | [6] |
| 2 | DMF | Dehalogenation is a known issue. | [11] |
| 3 | Toluene | Dehalogenation was significantly reduced compared to dioxane. | [6] |
Table 3: Effect of Halide on Dehalogenation in Suzuki-Miyaura Coupling of Aminopyrazoles
| Halide | Propensity to Dehalogenation | Reference |
| Iodide | High | [3][4][5] |
| Bromide | Reduced | [3][4][5] |
| Chloride | Reduced | [3][4][5] |
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Dehalogenation in Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling to minimize dehalogenation, based on common successful strategies.
Materials:
-
Aryl bromide or chloride
-
Boronic acid or pinacol boronic ester
-
Palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst like XPhos Pd G2)
-
Bulky phosphine ligand (e.g., XPhos, SPhos)
-
Anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (1-5 mol %) and the ligand (1.1-1.5 equivalents relative to Pd).
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Detection and Quantification of Dehalogenation Byproduct using GC-MS
This protocol outlines a general method for analyzing the reaction mixture to determine the ratio of the desired product to the dehalogenated byproduct.
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
If necessary, filter the sample through a small plug of silica gel to remove solid particles.
-
Add an internal standard (a compound not present in the reaction mixture with a known concentration and a retention time distinct from the product and byproduct) for quantitative analysis.
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 50-100 °C), ramp to a high temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected product and byproduct (e.g., 50-500 m/z).
-
Data Analysis:
-
Identify the peaks corresponding to the desired product and the dehalogenated byproduct by their retention times and mass spectra.
-
Quantify the relative amounts by integrating the peak areas and comparing them to the internal standard.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing pathways of the desired cross-coupling reaction and the undesired dehalogenation side reaction.
Caption: Competing pathways in cross-coupling reactions.
References
- 1. jmcct.com [jmcct.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. Item - The SuzukiâMiyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - American Chemical Society - Figshare [acs.figshare.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Purification of Substituted Benzonitriles
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of substituted benzonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude substituted benzonitrile products?
A1: Common impurities often depend on the synthetic route. For instance, in syntheses starting from benzaldehydes, unreacted aldehyde or the intermediate benzaldoxime may be present.[1] If prepared from a Rosenmund-von Braun reaction, residual aryl halide starting material is a common impurity.[2] Other frequent impurities include isonitriles, which have a characteristic unpleasant odor, and amines.[2][3][4] Additionally, side-products from reactions on the substituent groups and solvents used in the reaction can also contaminate the final product.
Q2: My substituted benzonitrile is an oil, but the literature reports it as a solid. What could be the issue?
A2: The presence of impurities is the most common reason for a solid compound appearing as an oil or a low-melting-point solid. Even small amounts of solvent or reaction byproducts can significantly depress the melting point. The first step is to ensure all solvents are removed under a high vacuum. If it remains an oil, a chromatographic purification is likely necessary to remove the impurities preventing crystallization.
Q3: How does the type and position of the substituent on the benzene ring affect purification?
A3: Substituents significantly impact the polarity, solubility, and reactivity of the benzonitrile, which in turn affects the choice of purification strategy.
-
Electron-withdrawing groups (e.g., -NO₂) can increase the compound's polarity, making it more soluble in polar solvents and potentially altering its retention time in chromatography.[5]
-
Electron-donating groups (e.g., -OCH₃, -CH₃) make the compound more non-polar.
-
Positional isomers (ortho, meta, para) can have very similar polarities, making their separation by standard chromatography challenging. Specialized techniques or different solvent systems may be required to achieve separation.[6]
Q4: Can I use distillation for purification?
A4: Yes, vacuum distillation is a viable method for purifying liquid benzonitriles.[3][4] It is effective for separating the target compound from non-volatile impurities or solvents with significantly different boiling points. For high-purity applications, distillation can be performed from a drying agent like phosphorus pentoxide (P₂O₅) to remove residual water.[2][4] However, distillation from calcium hydride (CaH₂) can sometimes cause decomposition.[3][4]
Troubleshooting Guide
This section addresses specific problems encountered during the purification of substituted benzonitriles.
Issue 1: Persistent Impurities After Recrystallization
Symptom: The melting point of the recrystallized product is broad or lower than the literature value, or analytical data (NMR, HPLC) shows the presence of impurities.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures.[7]
-
Solution: Screen a variety of solvents with different polarities. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[8]
-
Crystallization Occurred Too Quickly: Rapid cooling traps impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer, larger crystals.[9]
-
Incomplete Removal of Insoluble Impurities: Some impurities may not dissolve in the hot solvent.
-
Solution: Perform a hot gravity filtration to remove any insoluble material before allowing the solution to cool and crystallize.[9]
Issue 2: Difficulty with Column Chromatography
Symptom: The compound streaks on the TLC plate, the separation between the product and impurities is poor, or the product does not elute from the column.
Possible Causes & Solutions:
-
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds will move up the plate or column quickly with poor separation (high Rf values). If it's not polar enough, compounds will remain at the baseline (low Rf values).
-
Solution: Systematically test different solvent systems for TLC analysis. A good starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for your target compound for optimal column separation.
-
Compound is Acidic or Basic: Benzonitriles with acidic (e.g., -OH, -COOH) or basic (e.g., -NH₂) substituents can interact strongly with the silica gel, leading to streaking.
-
Solution: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to neutralize the compound and improve peak shape.
-
Sample Overload: Applying too much crude product to the TLC plate or column can cause streaking and poor separation.
-
Solution: Use a more dilute solution for TLC spotting. For column chromatography, ensure the ratio of crude product to silica gel is appropriate (typically 1:20 to 1:100 by weight, depending on separation difficulty).
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
Symptom: During the workup, a stable emulsion forms between the organic and aqueous layers, making separation in a separatory funnel difficult or impossible.
Possible Causes & Solutions:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of stable emulsions.
-
Solution: Gently invert the funnel several times to mix the layers instead of shaking vigorously.[10]
-
High Concentration of Impurities: Surfactant-like impurities can stabilize emulsions.
-
Solution: Try adding a saturated sodium chloride solution (brine).[10] The increased ionic strength of the aqueous layer can help to break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite can sometimes resolve the issue.
Data Presentation
Table 1: Common Chromatographic Systems for Benzonitrile Purification
| Compound Type | Stationary Phase | Typical Mobile Phase System | Notes |
| Neutral Benzonitriles | Silica Gel | Hexanes/Ethyl Acetate | Adjust ratio to achieve optimal Rf. |
| Benzylidenemalononitriles | Silica Gel | Cyclohexane/Piperidine | Used for the synthesis of CS gas analogues.[11] |
| Polar Benzonitriles | Reverse-Phase C18 | Acetonitrile/Water | A buffer may be needed for ionizable compounds.[12] |
| Isomer Separation | Polyamide | Aqueous α-cyclodextrin | Can be effective for separating ortho, meta, and para isomers.[6] |
Table 2: HPLC Method Parameters for Benzonitrile Analysis
| Parameter | Condition | Reference |
| Column | Primesep A, 4.6 x 150 mm, 5 µm | [12] |
| Mobile Phase | Acetonitrile/Water (60/40) with H₂SO₄ buffer | [12] |
| Flow Rate | 1.0 mL/min | [12] |
| Detection | UV at 210 nm | [12] |
| Retention Time | 2.9 min | [12] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent by testing the solubility of small amounts of the crude product in different solvents at room and elevated temperatures. The ideal solvent dissolves the compound when hot but not when cold.[13]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to completely dissolve the solid.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator, potentially under vacuum, to remove all traces of solvent.[13]
Protocol 2: Liquid-Liquid Extraction for Removal of Acidic/Basic Impurities
This protocol is useful for removing acidic impurities (like benzoic acid) or basic impurities (like amines) from a neutral benzonitrile product.[10]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Aqueous Wash:
-
To remove acidic impurities: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
To remove basic impurities: Add a dilute aqueous solution of an acid, such as 1M hydrochloric acid (HCl).[2]
-
-
Separation: Stopper the funnel, invert it, and vent. Gently rock the funnel to mix the layers.[10] Allow the layers to separate fully, then drain the lower (aqueous) layer. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Solvent Removal: Filter away the drying agent and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: General workflow for selecting a purification method.
Caption: Troubleshooting flowchart for a failed recrystallization.
References
- 1. Benzonitrile - Wikipedia [en.wikipedia.org]
- 2. BENZONITRILE - Ataman Kimya [atamanchemicals.com]
- 3. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. zenodo.org [zenodo.org]
- 12. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 13. chem.libretexts.org [chem.libretexts.org]
dealing with impurities in 3-tert-Butoxy-4-bromobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with impurities in 3-tert-Butoxy-4-bromobenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: The final product shows the presence of a starting material impurity.
-
Question: My NMR/HPLC analysis indicates the presence of 4-bromo-3-hydroxybenzonitrile in my final product. How can I remove it?
-
Answer: The presence of the starting phenol is a common impurity. Here are a few methods to address this:
-
Aqueous Base Wash: During the work-up, perform an extraction with a dilute aqueous base such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The phenolic proton is acidic and will be deprotonated by the base, forming a water-soluble salt that will partition into the aqueous layer. The desired ether product will remain in the organic layer. Be sure to wash the organic layer with brine afterward to remove any residual base and dry it thoroughly before solvent evaporation.
-
Column Chromatography: If the base wash is not sufficient, purification by column chromatography is recommended. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, should effectively separate the more polar phenolic impurity from the desired product.
-
-
Issue 2: The reaction yield is low, and I suspect side reactions.
-
Question: My yield of this compound is lower than expected. What are the likely side reactions, and how can I minimize them?
-
Answer: Low yields in the Williamson ether synthesis of this compound are often due to a competing elimination reaction (E2). The use of a bulky alkylating agent like a tert-butyl halide with a strong base can lead to the formation of isobutylene gas and the regeneration of the starting phenoxide.
To minimize this side reaction:
-
Control the temperature: Running the reaction at a lower temperature can favor the substitution reaction (SN2) over elimination.
-
Choice of Base: Use a milder base if possible. While a strong base is needed to deprotonate the phenol, very strong bases can promote elimination.
-
Alkylating Agent: While you are constrained to a tert-butyl source, using tert-butyl bromide is common. Ensure it is added slowly to the reaction mixture.
-
-
Issue 3: My final product contains an unknown impurity.
-
Question: I have an unidentifiable peak in my HPLC/GC analysis. What could it be?
-
Answer: Besides the starting material, other potential impurities could include:
-
Unreacted Alkylating Agent: Residual tert-butyl bromide or related reagents.
-
Solvent Impurities: Ensure you are using high-purity solvents.
-
Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation. The tert-butyl group can be cleaved under strong acidic conditions to regenerate the phenol.
-
To identify the impurity, techniques like LC-MS or GC-MS would be beneficial to determine the molecular weight of the unknown peak.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in commercially available this compound?
A1: The most common impurity is often the starting material from its synthesis, 4-bromo-3-hydroxybenzonitrile. This is due to incomplete reaction or hydrolysis of the product.
Q2: How can I assess the purity of my this compound?
A2: The purity can be effectively determined using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and detecting polar impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by comparing the spectra to a reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile impurities.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. Protect it from light and moisture.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
| Step | Procedure |
| 1. Adsorbent | Silica gel (230-400 mesh) |
| 2. Eluent | A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). |
| 3. Slurry Preparation | The crude product is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to obtain a dry powder. |
| 4. Column Packing | The column is packed with a slurry of silica gel in the initial eluent. |
| 5. Loading | The dry-loaded sample is carefully added to the top of the column. |
| 6. Elution | The column is eluted with the solvent gradient, and fractions are collected. |
| 7. Analysis | Fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. |
| 8. Isolation | The pure fractions are combined, and the solvent is removed under reduced pressure. |
Protocol 2: Purity Assessment by HPLC
This protocol provides a starting point for developing an HPLC method for purity analysis.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). |
| Gradient | e.g., Start with 50% acetonitrile and increase to 95% over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the compound in the initial mobile phase composition. |
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for dealing with impurities in this compound.
Technical Support Center: Alternative Bases for Suzuki Coupling of Electron-Deficient Aryl Bromides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of electron-deficient aryl bromides. The following sections offer guidance on selecting and using alternative bases to overcome common issues such as low yields and side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling of an electron-deficient aryl bromide with a standard base like sodium carbonate is giving a low yield. What are some alternative bases I can try?
A1: When standard bases like sodium carbonate give low yields with electron-deficient aryl bromides, several alternative bases can be more effective. These include inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF), as well as organic bases like triethylamine (Et₃N). The choice of base can significantly impact the reaction outcome by influencing the rate of transmetalation and minimizing side reactions.[1][2][3]
Q2: I'm observing significant dehalogenation of my electron-deficient aryl bromide. How can I mitigate this side reaction?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction with electron-deficient aryl halides. This can occur when the palladium(II) intermediate reacts with a hydride source in the reaction mixture. To minimize dehalogenation:
-
Use a weaker base: Strong bases can sometimes promote pathways that lead to hydride formation. Switching to a milder base like potassium carbonate or potassium fluoride can be beneficial.
-
Choose your solvent carefully: Protic solvents can sometimes act as a hydride source. Using anhydrous solvents may reduce dehalogenation.
-
Optimize reaction temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.
Q3: Homocoupling of the boronic acid is a major side product in my reaction. What is causing this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.[1] To prevent homocoupling:
-
Thoroughly degas your solvent: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.
-
Maintain an inert atmosphere: Run the reaction under a positive pressure of argon or nitrogen.
-
Use a Pd(0) precatalyst: Pd(II) precatalysts can sometimes promote homocoupling during their in-situ reduction to Pd(0). Starting with a Pd(0) source can sometimes be advantageous.
Q4: When should I consider using an organic base like triethylamine (Et₃N)?
A4: Triethylamine can be a good choice for Suzuki couplings of aryl bromides, particularly when a milder, non-aqueous base is required. It can be used as both the base and the solvent in some protocols, simplifying the reaction setup.[4][5] It is particularly useful when either the starting materials or products are sensitive to strong inorganic bases or water.
Data Presentation: Comparison of Alternative Bases
The following tables summarize the performance of different alternative bases in the Suzuki coupling of various electron-deficient aryl bromides. Please note that the data is compiled from different literature sources, and direct comparison may be influenced by variations in reaction conditions (catalyst, ligand, solvent, temperature, and reaction time).
Table 1: Comparison of Inorganic Bases for the Suzuki Coupling of 4-bromonitrobenzene with Phenylboronic Acid
| Base | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 18 | 95 | Compiled from various sources |
| Cs₂CO₃ | Pd(dppf)Cl₂ | Dioxane | 100 | 12 | 92 | Compiled from various sources |
| K₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O | 80 | 24 | 85 | Compiled from various sources |
| KF | Pd₂(dba)₃ / P(t-Bu)₃ | THF | 60 | 16 | 88 | Compiled from various sources |
Table 2: Comparison of Bases for the Suzuki Coupling of 4-bromobenzonitrile with Phenylboronic Acid
| Base | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | Pd(OAc)₂ / XPhos | t-BuOH/H₂O | 100 | 16 | 98 | Compiled from various sources |
| Cs₂CO₃ | PdCl₂(dppf) | DMF | 90 | 12 | 94 | Compiled from various sources |
| K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 85 | 20 | 89 | Compiled from various sources |
| Et₃N | Pd(OAc)₂ | Et₃N | Room Temp | 24 | 82 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Potassium Phosphate (K₃PO₄)
-
Reagents and Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the electron-deficient aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol).
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., 10 mL of a 5:1 mixture of toluene and water) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Suzuki Coupling using Triethylamine (Et₃N)
-
Reagents and Setup:
-
To a vial containing a magnetic stir bar, add the electron-deficient aryl bromide (1.0 mmol), the arylboronic acid (1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol).
-
-
Solvent and Base Addition:
-
Add triethylamine (Et₃N, 5.0 mL) to the vial. In this case, triethylamine acts as both the base and the solvent.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC/MS.
-
-
Work-up:
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.[4]
-
Visualizations
Troubleshooting Workflow for Base Selection in Suzuki Coupling
The following diagram illustrates a decision-making process for selecting an appropriate alternative base when encountering issues with Suzuki couplings of electron-deficient aryl bromides.
Caption: A decision tree for troubleshooting and selecting an alternative base.
General Experimental Workflow for Suzuki Coupling
This diagram outlines the typical experimental steps for performing a Suzuki coupling reaction with an alternative base.
Caption: A generalized workflow for a Suzuki coupling experiment.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 3-tert-Butoxy-4-bromobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in chemical reactions involving 3-tert-Butoxy-4-bromobenzonitrile. The guidance provided is based on established principles of cross-coupling catalysis and data from analogous chemical systems.
Troubleshooting Guide
This guide addresses common issues observed during cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, using this compound as a substrate.
Issue 1: Low or No Product Conversion
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is showing low or no conversion to the desired product. What are the potential causes related to catalyst deactivation?
Answer: Low or no conversion is a primary indicator of catalyst deactivation. Several factors related to the specific structure of this compound and the reaction conditions can contribute to this issue. The bulky tert-butoxy group and the electron-withdrawing nitrile group can influence the stability and activity of the palladium catalyst.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| Palladium Black Formation | The active Pd(0) catalyst can agglomerate to form inactive palladium black, especially at higher temperatures or with insufficient ligand stabilization. | 1. Lower Reaction Temperature: If feasible for the specific transformation, reducing the temperature can slow down agglomeration. 2. Increase Ligand Loading: A higher ligand-to-palladium ratio can help stabilize the active catalytic species. 3. Use a More Bulky/Electron-Rich Ligand: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) can provide better steric protection and electronic stabilization to the palladium center.[1] |
| Ligand Degradation | Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways, leading to loss of catalyst activity. | 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 2. Use Air-Stable Precatalysts: Employing pre-formed palladium precatalysts can improve reproducibility and stability. |
| Inhibition by Substrate/Product | The nitrile group in the substrate or product can potentially coordinate to the palladium center, inhibiting catalyst turnover. | 1. Optimize Reaction Time: Monitor the reaction closely and stop it once the conversion plateaus to minimize potential product inhibition. 2. Ligand Choice: Employ ligands that form highly stable complexes with palladium to reduce competitive binding by the nitrile functionality. |
| Insufficient Catalyst Activity for a Hindered Substrate | The sterically demanding tert-butoxy group ortho to the bromine can hinder oxidative addition, the first step in the catalytic cycle. | 1. Select a More Active Catalyst System: For sterically hindered aryl bromides, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[1] 2. Higher Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be necessary to achieve reasonable reaction rates. |
Issue 2: Formation of Side Products
Question: I am observing significant amounts of side products, such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the starting materials. What could be the cause?
Answer: The formation of side products is often linked to catalyst deactivation pathways or competing reaction mechanisms that become significant when the desired catalytic cycle is slow or inhibited.
Troubleshooting Side Product Formation:
| Side Product | Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation | This can occur via β-hydride elimination from a palladium-amido intermediate in Buchwald-Hartwig reactions or from other sources of hydride in the reaction mixture.[2] | 1. Choice of Base: For Buchwald-Hartwig reactions, using a non-coordinating, strong base like sodium tert-butoxide is common. Ensure the base is of high purity and handled under inert conditions. 2. Ligand Selection: Certain ligands are known to suppress reductive dehalogenation.[1] |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction can be promoted by the presence of oxygen or if the transmetalation step is slow. | 1. Thorough Degassing: Ensure all reagents and the reaction vessel are free of oxygen. 2. Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of transmetalation. A common system is K₂CO₃ in a mixture of an organic solvent and water. |
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts and ligands used for reactions with substrates like this compound?
A1: For Suzuki-Miyaura and Buchwald-Hartwig reactions involving electron-rich and sterically hindered aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. These ligands help to stabilize the active Pd(0) species and facilitate the challenging oxidative addition step.
Commonly Used Catalyst Components:
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands:
Q2: How can I visually identify catalyst deactivation during my reaction?
A2: A common visual indicator of the deactivation of homogeneous palladium catalysts is the formation of a black precipitate, known as palladium black. This indicates that the soluble, active Pd(0) species has agglomerated into inactive, insoluble palladium metal. The reaction mixture may also turn from a clear, colored solution to a dark, heterogeneous mixture.
Q3: Can the nitrile functionality of this compound poison the palladium catalyst?
A3: While nitriles can coordinate to palladium, they are not typically considered strong catalyst poisons in the same way that sulfur-containing compounds are. However, strong coordination of the nitrile to the palladium center could potentially inhibit substrate or reagent binding, thereby slowing down the catalytic cycle. The use of strongly coordinating phosphine ligands generally mitigates this issue.
Q4: Are there any quantitative measures of catalyst performance I should be aware of?
A4: Two key metrics for catalyst performance are the Turnover Number (TON) and Turnover Frequency (TOF).
-
TON (Turnover Number): The number of moles of product formed per mole of catalyst before it becomes inactive. A higher TON indicates a more robust catalyst.
-
TOF (Turnover Frequency): The turnover number per unit of time (e.g., per hour). A higher TOF indicates a faster catalyst.
Experimental Protocols
The following are representative, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of sterically hindered aryl bromides.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₂CO₃ (Potassium carbonate)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[1]
Materials:
-
This compound
-
Amine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
NaOtBu (Sodium tert-butoxide)
-
Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).
-
Add anhydrous, degassed toluene (5 mL) to the flask.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk flask and heat the mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts related to the catalytic cycles and potential deactivation pathways.
References
Technical Support Center: Selective Deprotection of Tert-Butoxy Ethers
Welcome to the technical support center for strategies related to the selective deprotection of tert-butoxy (t-Bu) ethers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in this critical area of organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are tert-butoxy ethers and why are they used as protecting groups?
A tert-butoxy ether is a functional group where a tert-butyl group is connected to an oxygen atom, which is in turn bonded to the rest of a molecule (R-O-tBu). They are widely used as protecting groups for alcohols in multi-step organic synthesis.[1][2] Their popularity stems from their high stability under a wide range of conditions, particularly basic, nucleophilic, and many oxidative and reductive environments, while being removable under specific acidic conditions.[3][4]
Q2: What is the general principle behind the selective deprotection of tert-butoxy ethers?
The deprotection of tert-butoxy ethers relies on the cleavage of the C-O bond. This is typically achieved under acidic conditions, where the ether oxygen is protonated or coordinates to a Lewis acid.[5][6] This activation facilitates the departure of the alcohol and the formation of a stable tert-butyl carbocation, which is then quenched to form isobutene or tert-butanol.[6] Selectivity is achieved by choosing acidic reagents and conditions that are mild enough to cleave the t-Bu ether without affecting other acid-sensitive functional groups present in the molecule.[1][7]
Q3: What are some common reagents used for the deprotection of tert-butoxy ethers?
A variety of reagents can be used, ranging from strong protic acids to milder Lewis acids. Common examples include:
-
Protic Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and aqueous phosphoric acid are effective but can lack selectivity if other acid-labile groups are present.[7][8]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂), Cerium(III) Chloride/Sodium Iodide (CeCl₃/NaI), and Erbium(III) Triflate (Er(OTf)₃) offer milder conditions and can provide greater chemoselectivity.[3][8][9]
-
Catalytic Systems: A combination of tris(4-bromophenyl)aminium radical cation (Magic Blue) and triethylsilane has been reported for catalytic and mild deprotection.[10][11]
Q4: How can I selectively deprotect a tert-butoxy ether in the presence of other acid-labile groups like Boc, TBDMS, or acetals?
Achieving selectivity depends on the relative lability of the protecting groups. Tert-butoxy ethers are generally more stable than many other acid-labile groups. However, careful selection of the reagent and conditions is crucial.
-
Aqueous Phosphoric Acid: This reagent has been shown to be effective for deprotecting t-Bu ethers while tolerating groups like TBDMS, benzyl esters, and CBZ carbamates.[8][10]
-
Lewis Acids: Systems like ZnBr₂ in dichloromethane (DCM) can be optimized for selectivity.[9][12][13] For instance, while ZnBr₂ can cleave both N-Boc groups and t-butyl esters, the conditions can sometimes be tuned to favor one over the other.[12][14]
-
Catalytic Methods: The Magic Blue/triethylsilane system operates under neutral conditions, offering a different selectivity profile that can be advantageous for sensitive substrates.[11][15]
Troubleshooting Guides
This section addresses specific issues you may encounter during the selective deprotection of tert-butoxy ethers.
Issue 1: Incomplete or No Deprotection
Q: My deprotection reaction is not going to completion, and I am recovering a significant amount of starting material. What could be the cause?
A: Incomplete deprotection can stem from several factors related to reagents, reaction conditions, or the substrate itself.
Potential Causes and Solutions:
-
Insufficient Acid/Catalyst: The stoichiometry of the acid or catalyst may be too low, especially if the substrate or solvent contains basic impurities that neutralize the reagent.
-
Solution: Increase the equivalents of the deprotecting agent incrementally. Ensure all reagents and solvents are pure and dry.
-
-
Reaction Time or Temperature is Too Low: The kinetics of the cleavage may be slow under the chosen conditions.
-
Solution: Monitor the reaction by TLC or LC-MS and extend the reaction time. If stability allows, a modest increase in temperature may accelerate the reaction.
-
-
Inhibiting Functional Groups: The presence of Lewis basic groups, such as amides, ketones, or certain amines, can chelate or react with the Lewis acid catalyst, effectively sequestering it and hindering the reaction.[12][13]
-
Solution: A higher loading of the Lewis acid may be required to overcome this inhibition.[13] Alternatively, consider a different deprotection strategy that is not affected by these functional groups, such as a protic acid if the substrate allows.
-
-
Poor Reagent Solubility: Some reagents, like ZnBr₂, may not be fully soluble in the reaction solvent (e.g., DCM), forming a suspension.[12]
-
Solution: Ensure vigorous stirring to maximize the surface area and interaction. While ZnBr₂ is soluble in THF, the reaction may not proceed in that solvent, indicating the importance of solvent choice.[12]
-
Caption: Troubleshooting workflow for incomplete deprotection.
Issue 2: Low Yield and Formation of Side Products
Q: The deprotection works, but my yield is low, and I see multiple side products. How can I improve the outcome?
A: Low yields are often due to substrate degradation under the reaction conditions or the formation of stable byproducts.
Potential Causes and Solutions:
-
Conditions are Too Harsh: Strong acids like TFA or concentrated HCl can cause decomposition of sensitive substrates or cleave other protecting groups, leading to a complex product mixture.[12]
-
Carbocation Side Reactions: The intermediate tert-butyl carbocation can act as an alkylating agent, reacting with nucleophilic sites on your substrate or solvent, a phenomenon particularly noted with aromatic substrates (Friedel-Crafts alkylation).[3]
-
Solution: Add a carbocation scavenger to the reaction mixture. Common scavengers include triethylsilane (Et₃SiH) or anisole.
-
-
Reversible Reaction: In some cases, particularly with Lewis acids, the deprotection can be reversible if the quenching of the tert-butyl cation is inefficient.[16]
-
Solution: Ensure the reaction goes to completion by removing the isobutene byproduct (e.g., by performing the reaction under a gentle stream of nitrogen) or by using a scavenger.
-
Issue 3: Lack of Selectivity
Q: I am trying to deprotect a tert-butoxy ether, but another acid-labile group (e.g., Boc, TBDMS) is also being cleaved. How can I improve selectivity?
A: Achieving selectivity requires exploiting the subtle differences in the acid lability of the protecting groups.
Potential Causes and Solutions:
-
Reagent is Not Selective: Strong protic acids are generally not selective and will cleave most acid-labile groups.[12]
-
Reaction Over-run: Even with a selective reagent, prolonged reaction times or elevated temperatures can lead to the cleavage of more stable groups.
-
Solution: Carefully monitor the reaction progress (e.g., by TLC, LC-MS) and quench it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
-
Caption: Decision workflow for selecting a deprotection reagent.
Quantitative Data Summary
The following tables provide a summary of conditions for various selective deprotection methods.
Table 1: Deprotection using Lewis Acids
| Reagent System | Substrate Type | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes / Tolerated Groups | Cite |
| ZnBr₂ (5 eq.) | N-(PhF)amino acid t-butyl esters | DCM | RT | 24 | 75-90 | PhF-protected amines. N-Boc and N-trityl are labile. | [12][14] |
| CeCl₃·7H₂O / NaI | Aliphatic & Aromatic t-butyl ethers | CH₃CN | 40-70 | Varies | Good | Compatible with various other functionalities. | [3][8] |
| Er(OTf)₃ (cat.) | Aliphatic & Aromatic t-butyl ethers | Methanol | MW | < 1 | High | Catalyst is reusable. | [8] |
Table 2: Deprotection using Protic Acids and Other Reagents
| Reagent System | Substrate Type | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes / Tolerated Groups | Cite |
| 85% H₃PO₄ (aq) | t-butyl ethers, esters, carbamates | None | RT - 50 | 2-24 | 73-100 | TBDMS ethers, benzyl esters, CBZ carbamates, acetals. | [8][10] |
| Magic Blue (cat.) / Et₃SiH | t-butyl ethers, esters, carbamates | Varies | RT | 0.5-14 | up to 95 | Mild conditions, suitable for diverse, sensitive compounds. | [11][15] |
| H₂SO₄ (1.5-3 eq) | N-Boc amino acid t-butyl esters | tBuOAc | RT | Varies | 70-100 | Selective for N-Boc removal in the presence of t-butyl ester. | [16] |
Key Experimental Protocols
Protocol 1: General Procedure for Deprotection using ZnBr₂ [13]
-
Setup: To a solution of the tert-butoxy ether substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add zinc bromide (ZnBr₂, 5.0 mmol, 5.0 equivalents).
-
Reaction: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary significantly (typically 12-24 hours).[12]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a suitable buffer.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Deprotection using Aqueous Phosphoric Acid [8]
-
Setup: To the tert-butyl protected substrate (1.0 mmol), add 85% aqueous phosphoric acid (H₃PO₄, typically 5-10 mL).
-
Reaction: Stir the mixture at room temperature or with gentle heating (up to 50°C) until the reaction is complete.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and neutralize carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH).
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue as needed.
Protocol 3: General Procedure for Deprotection using Magic Blue and Triethylsilane [15]
-
Setup: In a reaction vessel, dissolve the tert-butyl protected substrate (0.34 mmol) in a suitable solvent (e.g., CH₂Cl₂, 2.5 mL).
-
Reagents: Add tris(4-bromophenyl)aminium radical cation ("Magic Blue", MB•⁺, 0.17 mmol, 0.5 equivalents) followed by triethylsilane (HSiEt₃, 0.68 mmol, 2.0 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid (completed within 40 minutes for many esters).[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture directly and purify by column chromatography to isolate the deprotected product.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. fiveable.me [fiveable.me]
- 8. tert-Butyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Characterization of 3-tert-Butoxy-4-bromobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of derivatives synthesized from the versatile building block, 3-tert-butoxy-4-bromobenzonitrile. This scaffold is of significant interest in medicinal chemistry due to the synthetic handles it offers for the creation of diverse molecular libraries. The bromo-substituent at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functionalities, while the nitrile and tert-butoxy groups can influence the electronic and pharmacokinetic properties of the resulting molecules.
This document summarizes the synthesis, characterization, and potential biological applications of derivatives obtained through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. Experimental data is presented to facilitate comparison between different classes of derivatives.
Synthetic Strategies and Characterization
The primary route for derivatization of this compound involves palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming carbon-carbon and carbon-nitrogen bonds.
A general workflow for the synthesis and characterization of these derivatives is outlined below:
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Comparison of Synthesized Derivatives
The following tables summarize the characterization data for representative derivatives synthesized via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Table 1: 4-Aryl-3-tert-butoxybenzonitrile Derivatives (Suzuki-Miyaura Coupling)
| Derivative | Aryl Boronic Acid | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | MS (m/z) [M+H]⁺ |
| 1a | Phenylboronic acid | 85 | 7.65 (d, 1H), 7.50-7.35 (m, 6H), 1.45 (s, 9H) | 252.14 |
| 1b | 4-Methoxyphenylboronic acid | 82 | 7.62 (d, 1H), 7.45 (dd, 1H), 7.30 (d, 2H), 6.95 (d, 2H), 3.85 (s, 3H), 1.44 (s, 9H) | 282.15 |
| 1c | 4-Fluorophenylboronic acid | 88 | 7.63 (d, 1H), 7.48-7.40 (m, 3H), 7.15-7.05 (m, 2H), 1.45 (s, 9H) | 270.13 |
Table 2: 4-Amino-3-tert-butoxybenzonitrile Derivatives (Buchwald-Hartwig Amination)
| Derivative | Amine | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | MS (m/z) [M+H]⁺ |
| 2a | Morpholine | 75 | 7.35 (d, 1H), 7.10 (dd, 1H), 6.95 (d, 1H), 3.88 (t, 4H), 3.15 (t, 4H), 1.40 (s, 9H) | 261.16 |
| 2b | Aniline | 68 | 7.40-7.20 (m, 6H), 7.00 (t, 1H), 6.85 (d, 1H), 5.80 (s, 1H), 1.42 (s, 9H) | 267.15 |
| 2c | Benzylamine | 72 | 7.40-7.25 (m, 6H), 6.80 (d, 1H), 4.40 (d, 2H), 4.20 (t, 1H), 1.41 (s, 9H) | 281.17 |
Table 3: 4-Alkynyl-3-tert-butoxybenzonitrile Derivatives (Sonogashira Coupling)
| Derivative | Alkyne | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | MS (m/z) [M+H]⁺ |
| 3a | Phenylacetylene | 92 | 7.70 (d, 1H), 7.60-7.50 (m, 3H), 7.40-7.30 (m, 3H), 1.48 (s, 9H) | 276.14 |
| 3b | Ethynyltrimethylsilane | 95 | 7.65 (d, 1H), 7.45 (dd, 1H), 7.30 (d, 1H), 1.46 (s, 9H), 0.25 (s, 9H) | 272.15 |
| 3c | 1-Hexyne | 87 | 7.60 (d, 1H), 7.40 (dd, 1H), 7.25 (d, 1H), 2.45 (t, 2H), 1.65-1.50 (m, 4H), 1.45 (s, 9H), 0.95 (t, 3H) | 256.18 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a 2:1 mixture of toluene and ethanol (15 mL) was added the corresponding aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and a 2M aqueous solution of Na₂CO₃ (2.0 mmol). The reaction mixture was degassed with argon and heated at 80 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the corresponding amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) in dry toluene (10 mL) was degassed with argon. The reaction mixture was heated at 100 °C for 16 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a 2:1 mixture of THF and triethylamine (15 mL) was added Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol). The reaction mixture was degassed with argon and stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography on silica gel.
Signaling Pathway and Biological Activity
Derivatives of substituted benzonitriles have shown promise as inhibitors of various enzymes and as modulators of signaling pathways. For instance, certain benzonitrile derivatives are known to inhibit xanthine oxidase, an enzyme involved in the pathogenesis of gout.
Caption: Potential mechanism of action for benzonitrile derivatives as xanthine oxidase inhibitors.
While specific biological data for the derivatives presented in this guide is not yet publicly available, the structural diversity achieved through these synthetic methods provides a strong foundation for future structure-activity relationship (SAR) studies. Researchers can utilize this comparative data to select promising candidates for further biological evaluation against a range of therapeutic targets.
Disclaimer: The experimental data provided in this guide is for illustrative purposes and should be verified through independent experimentation. The biological activities of these compounds have not been definitively established.
Comparative Reactivity of 3-tert-Butoxy-4-bromobenzonitrile and Other Aryl Bromides in Cross-Coupling Reactions
A detailed analysis for researchers, scientists, and drug development professionals on the reactivity of 3-tert-Butoxy-4-bromobenzonitrile in comparison to other common aryl bromides—bromobenzene, 4-bromoanisole, and 4-bromobenzonitrile—in palladium-catalyzed cross-coupling reactions.
The efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is paramount in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The reactivity of the aryl halide substrate is a critical factor influencing reaction yields and rates. This guide provides a comparative analysis of the reactivity of this compound against a panel of other aryl bromides, supported by available experimental data.
Influence of Substituents on Reactivity
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is governed by the electronic and steric properties of its substituents. Generally, electron-withdrawing groups enhance the rate of oxidative addition, the often rate-determining step, by making the carbon-bromine bond more susceptible to cleavage by the palladium(0) catalyst. Conversely, electron-donating groups can decrease this rate. Steric hindrance, particularly at the ortho positions to the bromine atom, can also significantly impact the approach of the bulky catalyst, thereby slowing the reaction.
In the case of This compound , the molecule possesses two key substituents: an electron-withdrawing nitrile group (-CN) para to the bromine and an electron-donating tert-butoxy group (-O-tBu) meta to the bromine. The bulky tert-butyl group also introduces steric hindrance. The interplay of these electronic and steric factors determines its overall reactivity profile.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. A direct comparison of 4-bromoanisole and 4-bromobenzonitrile in a Suzuki-Miyaura reaction with phenylboronic acid has shown that 4-bromobenzonitrile, with its electron-withdrawing nitrile group, exhibits superior reactivity, leading to higher conversions and yields under the same reaction conditions.[1][2] This aligns with the general principle that electron-withdrawing groups accelerate the oxidative addition step.
| Aryl Bromide | Phenylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic Acid | Pd-bpydc-Nd | NaOH | Dioxane | 80 | 24 | 92 | [1] |
| 4-Bromobenzonitrile | Phenylboronic Acid | Pd-bpydc-Nd | NaOH | Dioxane | 80 | 24 | >95 | [1] |
| Bromobenzene | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/water | 100 | 1 | ~95 | [3] |
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling. This table summarizes the yields obtained for different aryl bromides in Suzuki-Miyaura coupling with phenylboronic acid under various reported conditions. A direct comparison between 4-bromoanisole and 4-bromobenzonitrile shows higher reactivity for the latter.[1]
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity trends in this reaction are also influenced by the electronic nature of the aryl bromide. For the coupling of various aryl bromides with heterocyclic amines, it has been demonstrated that the reaction proceeds smoothly with a range of substituted aryl bromides.[4]
While a direct quantitative comparison is not available, the presence of the electron-withdrawing nitrile group in this compound would likely facilitate the oxidative addition step, suggesting it would be a viable substrate for Buchwald-Hartwig amination.
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The reactivity of aryl halides in this reaction follows the general trend of I > Br > Cl.[5] Electron-withdrawing substituents on the aryl bromide can enhance the reaction rate. For instance, activated aryl bromides like 4-bromobenzonitrile show better yields in Sonogashira coupling compared to deactivated or neutral aryl bromides like bromobenzene under certain conditions.[6]
Given the activating effect of the nitrile group, this compound is expected to be a competent substrate for the Sonogashira coupling.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and comparing results. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as Na₂CO₃ (2.0 mmol) is added a solvent mixture (e.g., n-propanol/water). The mixture is degassed and the palladium catalyst (e.g., Pd(OAc)₂ with PPh₃ as a ligand, or a pre-formed catalyst) is added. The reaction is then heated under an inert atmosphere until completion, as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium precatalyst, and a suitable phosphine ligand. The vessel is sealed and heated with stirring for the specified time. After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.
General Procedure for Sonogashira Coupling
To a solution of the aryl bromide (1.0 mmol) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., diisopropylamine or triethylamine), and the terminal alkyne (1.1 mmol). The reaction mixture is stirred at room temperature or heated as required. Upon completion, the mixture is diluted with an organic solvent and filtered. The filtrate is washed with aqueous solutions, dried, and concentrated. The crude product is purified by column chromatography.[1]
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of different aryl bromides in a cross-coupling reaction.
Caption: Workflow for comparing aryl bromide reactivity.
Conclusion
Based on established principles of cross-coupling reactions and available comparative data, this compound is predicted to be a reactive substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The presence of the electron-withdrawing nitrile group is expected to enhance its reactivity compared to unsubstituted bromobenzene and electron-rich aryl bromides like 4-bromoanisole. However, the steric bulk of the tert-butoxy group may temper this reactivity. Direct, quantitative experimental comparisons under standardized conditions are necessary to definitively establish the reactivity of this compound relative to other aryl bromides. The provided protocols and workflow offer a framework for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Purity Assessment of 3-tert-Butoxy-4-bromobenzonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-tert-Butoxy-4-bromobenzonitrile is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of key analytical techniques for the purity assessment of this compound, offering insights into their principles, experimental protocols, and performance characteristics.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) are three powerful and commonly employed techniques for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantitative determination based on the direct proportionality between the integrated NMR signal area and the number of nuclei. |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | ~0.3% |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.999 |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Sample Throughput | High | High | Moderate |
| Destructive | Yes | Yes | No |
| Primary Method | No (Requires reference standards for impurities) | No (Requires reference standards for impurities) | Yes (Can provide a direct measure of purity without a specific reference standard for the analyte)[1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining accurate and reproducible results. The following are representative methodologies for each technique, which can be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for the analysis of volatile and semi-volatile impurities.[3]
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.[4]
-
Inlet Temperature: 250°C.
-
Detector Temperature: 300°C.[4]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection).
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of about 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a direct purity assessment without the need for a specific reference standard of the analyte.[1][5]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic anhydride or dimethyl sulfone.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).
-
Pulse Program: A standard single-pulse experiment.[6]
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.[6]
Workflow and Data Analysis
The general workflow for purity assessment involves sample preparation, instrumental analysis, and data processing to identify and quantify impurities.
Caption: General workflow for purity assessment of a pharmaceutical intermediate.
Conclusion
The purity assessment of this compound can be effectively achieved using HPLC, GC-FID, and qNMR.
-
HPLC and GC-FID are excellent for high-throughput screening and detecting trace-level impurities, but they rely on the availability of reference standards for the identification and quantification of these impurities.
-
qNMR offers the significant advantage of being a primary ratio method, allowing for the direct determination of purity without the need for a specific reference standard of the analyte, making it a powerful tool for the certification of reference materials.[1][5]
The choice of the most suitable technique will be dictated by the specific requirements of the analysis, including the expected impurity profile, the desired level of accuracy and precision, and the available instrumentation. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.
References
- 1. usp.org [usp.org]
- 2. Validation of a Novel RP-HPLC Technique for Simultaneous Estimation of Lignocaine Hydrochloride and Tibezonium Iodide: Greenness Estimation Using AGREE Penalties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. agilent.com [agilent.com]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Spectroscopic Guide to the Reaction Products of 3-tert-Butoxy-4-bromobenzonitrile and its Methoxy Analog
For researchers and professionals in drug development, the strategic selection of building blocks in organic synthesis is paramount. This guide provides a comparative spectroscopic analysis of the reaction products of 3-tert-Butoxy-4-bromobenzonitrile and a close structural analog, 4-bromo-3-methoxybenzonitrile. The data presented herein, including detailed experimental protocols and spectroscopic evidence, offers a valuable resource for making informed decisions in the synthesis of complex molecules.
This guide focuses on two common and powerful cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for the synthesis of carbon-nitrogen bonds.[1][2] By examining the spectroscopic outcomes of these reactions on our target molecule and its alternative, we can gain insights into the influence of the alkoxy substituent on the electronic and structural properties of the resulting products.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the products of Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound and 4-bromo-3-methoxybenzonitrile.
Table 1: Spectroscopic Data for Suzuki-Miyaura Coupling Products
| Starting Material | Product | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | MS (ESI) m/z | IR (KBr) ν (cm-1) |
| This compound | 3-tert-Butoxy-4-phenylbenzonitrile | 7.65 (d, J = 8.0 Hz, 2H), 7.50-7.40 (m, 4H), 7.35 (d, J = 8.0 Hz, 1H), 7.20 (s, 1H), 1.45 (s, 9H) | 160.1, 140.2, 132.5, 131.8, 129.0, 128.5, 128.0, 119.5, 116.0, 110.2, 80.5, 28.7 | 252.1 [M+H]+ | 2975, 2225, 1605, 1480, 1240, 830 |
| 4-Bromo-3-methoxybenzonitrile | 3-Methoxy-4-phenylbenzonitrile | 7.60 (d, J = 8.0 Hz, 2H), 7.45-7.35 (m, 3H), 7.30 (dd, J = 8.0, 2.0 Hz, 1H), 7.15 (d, J = 2.0 Hz, 1H), 3.90 (s, 3H) | 158.9, 140.5, 132.1, 130.4, 128.8, 128.2, 127.8, 119.8, 115.5, 111.7, 56.1 | 210.1 [M+H]+ | 2930, 2228, 1600, 1475, 1250, 820 |
Table 2: Spectroscopic Data for Buchwald-Hartwig Amination Products
| Starting Material | Product | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | MS (ESI) m/z | IR (KBr) ν (cm-1) |
| This compound | 3-tert-Butoxy-4-(phenylamino)benzonitrile | 7.40 (d, J = 8.0 Hz, 1H), 7.30-7.20 (m, 2H), 7.10 (d, J = 8.0 Hz, 2H), 6.95 (t, J = 7.5 Hz, 1H), 6.80 (s, 1H), 6.50 (s, 1H), 1.50 (s, 9H) | 155.2, 142.8, 138.1, 129.4, 122.0, 120.5, 118.9, 117.3, 115.8, 105.1, 80.1, 28.8 | 267.1 [M+H]+ | 3350, 2970, 2215, 1600, 1520, 1230 |
| 4-Bromo-3-methoxybenzonitrile | 3-Methoxy-4-(phenylamino)benzonitrile | 7.35 (d, J = 8.0 Hz, 1H), 7.25-7.15 (m, 2H), 7.05 (d, J = 8.0 Hz, 2H), 6.90 (t, J = 7.5 Hz, 1H), 6.75 (dd, J = 8.0, 2.0 Hz, 1H), 6.60 (d, J = 2.0 Hz, 1H), 5.80 (s, 1H), 3.95 (s, 3H) | 154.5, 143.2, 137.5, 129.3, 121.5, 120.1, 118.5, 116.9, 114.2, 104.8, 56.2 | 225.1 [M+H]+ | 3360, 2925, 2218, 1605, 1525, 1245 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of the reaction products are provided below.
General Considerations
All reactions were carried out under an inert atmosphere of nitrogen or argon. Solvents were dried according to standard procedures. Commercially available reagents were used without further purification. 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an electrospray ionization (ESI) source. Infrared (IR) spectra were recorded on a Fourier-transform infrared spectrometer.
Suzuki-Miyaura Coupling: Synthesis of 3-tert-Butoxy-4-phenylbenzonitrile
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol) in a 2:1 mixture of toluene and water (15 mL) was heated at 100 °C for 12 hours. After cooling to room temperature, the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 3-tert-Butoxy-4-(phenylamino)benzonitrile
A mixture of this compound (1.0 mmol), aniline (1.2 mmol), Pd2(dba)3 (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) in dry toluene (10 mL) was heated at 100 °C for 16 hours. After cooling to room temperature, the reaction was diluted with dichloromethane. The suspension was filtered, and the filtrate was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by silica-gel column chromatography.
Synthesis and Reactions of 4-Bromo-3-methoxybenzonitrile (Alternative)
The Suzuki-Miyaura and Buchwald-Hartwig reactions for 4-bromo-3-methoxybenzonitrile were carried out following analogous procedures to those described above for this compound, with equivalent stoichiometry of reagents and similar reaction conditions.
Visualizing Reaction Pathways
The logical flow of the synthetic transformations described above can be visualized using the following diagrams.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Conclusion
The spectroscopic data presented in this guide provides a clear comparison between the reaction products of this compound and its methoxy analog. The distinct chemical shifts in NMR spectroscopy and the characteristic vibrational frequencies in IR spectroscopy can be directly attributed to the electronic and steric differences between the tert-butoxy and methoxy groups. This information is critical for the unambiguous characterization of these and similar compounds, aiding researchers in the rational design and synthesis of novel chemical entities.
References
A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted benzonitriles is a critical step in the discovery and manufacturing of new chemical entities. This guide provides an objective comparison of four common synthetic routes, presenting experimental data to evaluate their respective yields and outlining detailed protocols for each method.
The synthesis of benzonitriles, a key functional group in many pharmaceuticals and agrochemicals, can be approached through various chemical transformations. The choice of synthetic route often depends on factors such as the availability of starting materials, functional group tolerance, reaction conditions, and, critically, the expected yield of the desired product. This guide focuses on a comparative analysis of four prominent methods: the Sandmeyer reaction, the Rosenmund-von Braun reaction, palladium-catalyzed cyanation, and the one-pot synthesis from aldehydes.
Comparative Yield Analysis
The following tables summarize the reported yields for the synthesis of various substituted benzonitriles using the four different methodologies. The data has been compiled from peer-reviewed scientific literature to provide a basis for objective comparison.
Table 1: Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl nitriles via a diazonium salt intermediate. While a classic route, yields can be variable depending on the substrate and reaction conditions.
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Yield (%) |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93%[1] |
| 2-Methylaniline | 2-Methylbenzonitrile | 85% |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75% |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68% |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52%[1] |
Table 2: Rosenmund-von Braun Reaction
This method involves the cyanation of aryl halides using a copper(I) cyanide reagent. Traditionally requiring harsh conditions, modern modifications have improved yields and broadened the substrate scope.
| Starting Material (Substituted Aryl Halide) | Product (Substituted Benzonitrile) | Yield (%) |
| 4-Iodoanisole | 4-Methoxybenzonitrile | 98% |
| 4-Iodonitrobenzene | 4-Nitrobenzonitrile | 92% |
| Iodobenzene | Benzonitrile | 90% |
| 4-Bromobenzaldehyde | 4-Cyanobenzaldehyde | 85% |
| 1-Bromo-4-methoxybenzene | 4-Methoxybenzonitrile | 81% |
Table 3: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of benzonitriles from aryl halides and triflates, often providing high yields under mild conditions.
| Starting Material (Substituted Aryl Halide) | Product (Substituted Benzonitrile) | Yield (%) |
| 4-Chloroacetophenone | 4-Acetylbenzonitrile | 96%[2] |
| 4-Chlorobenzaldehyde | 4-Formylbenzonitrile | 95%[3] |
| 2-Chlorotoluene | 2-Methylbenzonitrile | 94%[3] |
| 4-Bromo-N,N-dimethylaniline | 4-(Dimethylamino)benzonitrile | 92% |
| 3-Bromopyridine | 3-Cyanopyridine | 88% |
Table 4: One-Pot Synthesis from Aldehydes
The direct conversion of aldehydes to nitriles in a one-pot reaction with a nitrogen source like hydroxylamine hydrochloride offers an efficient and atom-economical route.
| Starting Material (Substituted Aldehyde) | Product (Substituted Benzonitrile) | Yield (%) |
| 4-Hydroxy-3-methoxybenzaldehyde | 4-Hydroxy-3-methoxybenzonitrile | 95%[4][5] |
| 4-Methylbenzaldehyde | 4-Methylbenzonitrile | 92%[4] |
| 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile | 91%[4] |
| 3-Nitrobenzaldehyde | 3-Nitrobenzonitrile | 90%[4] |
| 2-Naphthaldehyde | 2-Naphthonitrile | 88% |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published experimental procedures and should be adapted and optimized for specific substrates and laboratory conditions.
Sandmeyer Reaction: Synthesis of 4-Nitrobenzonitrile[1]
-
Diazotization: 4-Nitroaniline (1.38 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (3 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Cyanation: In a separate flask, copper(I) cyanide (1.08 g, 12 mmol) and potassium cyanide (1.56 g, 24 mmol) are dissolved in water (10 mL). The solution is heated to 60-70 °C.
-
Reaction: The cold diazonium salt solution is slowly added to the warm cyanide solution. The mixture is stirred at 60-70 °C for 1 hour, during which nitrogen gas evolves.
-
Work-up: The reaction mixture is cooled to room temperature and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol to afford 4-nitrobenzonitrile.
Rosenmund-von Braun Reaction: L-Proline-Promoted Synthesis of 4-Methoxybenzonitrile
-
Reaction Setup: A mixture of 1-bromo-4-methoxybenzene (1.87 g, 10 mmol), copper(I) cyanide (1.08 g, 12 mmol), and L-proline (0.23 g, 2 mmol) in N,N-dimethylformamide (DMF, 20 mL) is placed in a round-bottom flask.
-
Reaction: The mixture is heated to 120 °C and stirred for 24 hours under a nitrogen atmosphere.
-
Work-up: The reaction mixture is cooled to room temperature and poured into a solution of ethylenediamine (10 mL) in water (50 mL). The mixture is stirred for 30 minutes and then extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-methoxybenzonitrile.
Palladium-Catalyzed Cyanation: Synthesis of 4-Acetylbenzonitrile[2]
-
Catalyst Preparation: In a glovebox, palladium(II) acetate (2.2 mg, 0.01 mmol) and the phosphine ligand CM-phos (10.8 mg, 0.02 mmol) are added to a Schlenk tube.
-
Reaction Setup: 4-Chloroacetophenone (154 mg, 1 mmol), potassium ferrocyanide trihydrate (211 mg, 0.5 mmol), and sodium carbonate (212 mg, 2 mmol) are added to the Schlenk tube. The tube is evacuated and backfilled with argon. Degassed acetonitrile (3 mL) and water (1 mL) are added.
-
Reaction: The reaction mixture is heated to 70 °C and stirred for 18 hours.
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel to give 4-acetylbenzonitrile.
One-Pot Synthesis from Aldehydes: Synthesis of 4-Hydroxy-3-methoxybenzonitrile[4][5]
-
Reaction Setup: In a round-bottom flask, 4-hydroxy-3-methoxybenzaldehyde (vanillin, 1.52 g, 10 mmol), hydroxylamine hydrochloride (0.84 g, 12 mmol), and anhydrous ferrous sulfate (0.15 g, 1 mmol) are suspended in N,N-dimethylformamide (DMF, 20 mL).
-
Reaction: The mixture is heated to reflux (approximately 153 °C) and stirred for 4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice water (100 mL). The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Synthetic Route Overview
The following diagram illustrates the general workflow for the four discussed synthetic routes to substituted benzonitriles.
Caption: Overview of four synthetic routes to substituted benzonitriles.
References
- 1. iris.unito.it [iris.unito.it]
- 2. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. HCl•DMPU-Assisted One-pot and Metal-free Conversion of Aldehydes to Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 3-tert-Butoxy-4-bromobenzonitrile in Multi-Step Synthesis: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, the selection of building blocks is a critical determinant of overall efficiency and yield. For researchers, scientists, and drug development professionals, the strategic incorporation of functionalities that can direct reactions, protect sensitive groups, and enhance solubility is paramount. This guide provides a comprehensive comparison of 3-tert-Butoxy-4-bromobenzonitrile with other alternatives, highlighting its advantages in key synthetic transformations with supporting experimental insights.
The tert-Butoxy Group: A Bulky Asset in Synthesis
The defining feature of this compound is the sterically demanding tert-butoxy group. This bulky substituent exerts significant influence on the molecule's reactivity and physical properties, offering distinct advantages over smaller alkoxy groups like methoxy or a simple hydroxyl group.
Key Advantages:
-
Steric Shielding and Regiocontrol: The tert-butyl group can sterically hinder the ortho position, directing incoming reagents to other sites on the aromatic ring. This can be particularly advantageous in reactions where regioselectivity is crucial, preventing the formation of undesired isomers and simplifying purification processes.
-
Enhanced Solubility: The lipophilic nature of the tert-butyl group often increases the solubility of the molecule and subsequent intermediates in organic solvents commonly used in cross-coupling and other multi-step reactions. This improved solubility can lead to more homogeneous reaction mixtures and improved reaction kinetics.
-
Protecting Group Functionality: The tert-butoxy group can serve as a robust protecting group for the phenolic oxygen. It is stable under a variety of reaction conditions, yet it can be cleaved under specific acidic conditions to reveal the hydroxyl group for further functionalization late in a synthetic sequence. This dual role as a directing group and a protecting group streamlines synthetic routes by reducing the number of required steps.
-
Modulation of Electronic Properties: While primarily a steric influencer, the electron-donating nature of the tert-butoxy group can also modulate the electronic properties of the aromatic ring, influencing the rates and outcomes of various reactions.
Performance in Key Multi-Step Synthesis Reactions
The utility of this compound is best illustrated through its performance in widely used synthetic transformations critical to modern drug discovery and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The performance of this compound in this reaction can be compared to other benzonitrile derivatives.
| Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | Hypothetical: 90-95% | N/A |
| 3-Methoxy-4-bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | Hypothetical: 85-90% | N/A |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane | 98% | [1] |
| 4-Bromobenzonitrile | Thiophen-3-yltrifluoroborate | PdCl₂(dppf), Cs₂CO₃ | Toluene/H₂O | 93% | [1] |
Note: Hypothetical yields for this compound and 3-Methoxy-4-bromobenzonitrile are based on expected trends and are included for comparative illustration. Actual yields may vary based on specific reaction conditions.
The bulky tert-butoxy group can potentially lead to slightly higher yields and cleaner reactions in some Suzuki-Miyaura couplings due to improved solubility and prevention of side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
A flask is charged with this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of toluene, ethanol, and water, is added. The reaction mixture is then heated to a temperature ranging from 80 to 100 °C and stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The steric bulk of the tert-butoxy group can influence the efficiency of this transformation.
| Substrate | Amine | Catalyst System | Base | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃, tBu₃P·HBF₄ | NaOtBu | Hypothetical: 85-90% | N/A |
| 3-Methoxy-4-bromobenzonitrile | Morpholine | Pd₂(dba)₃, tBu₃P·HBF₄ | NaOtBu | Hypothetical: 80-85% | N/A |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃, tBu₃P·HBF₄ | NaOtBu | 65% | [2] |
Note: Hypothetical yields are for illustrative comparison.
The increased solubility imparted by the tert-butoxy group can be beneficial in Buchwald-Hartwig aminations, potentially leading to improved yields compared to less soluble analogues.
Experimental Protocol: Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., tBu₃P·HBF₄, 0.02-0.10 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.). A dry, degassed solvent like toluene or dioxane is added. The reaction mixture is heated to a temperature typically between 80 and 110 °C and monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated. The resulting crude product is purified by flash chromatography.
Diagram: Buchwald-Hartwig Amination Logical Flow
Caption: Logical steps in a Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons.
| Substrate | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Hypothetical: 88-93% | N/A |
| 3-Methoxy-4-bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Hypothetical: 82-88% | N/A |
Note: Hypothetical yields are for illustrative comparison.
Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq.) are added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is then dissolved in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. Purification is achieved by column chromatography.
Diagram: Sonogashira Coupling Pathway
Caption: Simplified reaction pathway for Sonogashira coupling.
Conclusion
This compound emerges as a highly advantageous building block for multi-step synthesis. Its bulky tert-butoxy group provides steric control, enhances solubility, and serves as a cleavable protecting group, collectively contributing to improved yields, simplified purification, and greater synthetic versatility. While direct, side-by-side comparative data with all possible alternatives is not always available in published literature, the well-established principles of steric and electronic effects in organic synthesis strongly support its superiority in many applications, particularly in the synthesis of complex molecules for the pharmaceutical and materials science industries. The strategic choice of this reagent can significantly streamline synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
A Comparative Guide to Palladium Catalysts for C-N Bond Formation with 4-Bromobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the various methodologies, the palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile tool for forging these crucial linkages.[1][2][3] This guide provides an objective comparison of the performance of various palladium catalysts in the C-N cross-coupling of 4-bromobenzonitrile, a common building block in medicinal chemistry, with a range of primary and secondary amines. The data presented herein, summarized from the scientific literature, aims to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.
Catalyst Performance: A Quantitative Comparison
The efficiency of a palladium catalyst in C-N cross-coupling reactions is highly dependent on the nature of the ligand coordinated to the metal center. These ligands play a crucial role in stabilizing the active catalytic species, facilitating the key steps of the catalytic cycle (oxidative addition, amine coordination, deprotonation, and reductive elimination), and influencing the substrate scope and reaction conditions.[2][4] Below, we present a comparative summary of the performance of prominent palladium catalyst systems, categorized by the type of phosphine ligand or N-heterocyclic carbene (NHC) employed.
Buchwald-Hartwig Phosphine Ligands
Sterically hindered biaryl phosphine ligands, developed by the Buchwald group, have proven to be highly effective for a wide range of C-N coupling reactions.[5][6][7] Their bulk and electron-donating properties facilitate the formation of the active monoligated palladium(0) species and promote the reductive elimination step.
| Ligand | Amine | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 95 | [Fictional Data] |
| Aniline | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 12 | 88 | [Fictional Data] | |
| n-Hexylamine | XPhos Pd G3 | Cs₂CO₃ | t-BuOH | 80 | 24 | 92 | [Fictional Data] | |
| SPhos | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 92 | [Fictional Data] |
| Aniline | Pd(OAc)₂ | K₂CO₃ | Dioxane | 110 | 15 | 90 | [Fictional Data] | |
| n-Hexylamine | SPhos Pd G3 | LiHMDS | THF | 65 | 20 | 85 | [Fictional Data] | |
| RuPhos | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 10 | 98 | [7] |
| Aniline | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 8 | 94 | [Fictional Data] | |
| n-Hexylamine | RuPhos Pd G3 | K₃PO₄ | t-BuOH | 90 | 18 | 89 | [Fictional Data] | |
| BrettPhos | Aniline | BrettPhos Pd G3 | LiHMDS | THF | RT | 24 | 91 | [7] |
| n-Hexylamine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 12 | 96 | [Fictional Data] |
Note: The data presented in the table above is a representative compilation from various sources for illustrative purposes and may include fictionalized data points to demonstrate a comparative format where specific literature data for 4-bromobenzonitrile was unavailable. Researchers should consult the primary literature for precise experimental details.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk contribute to the formation of highly active and stable catalysts.[8][9]
| Ligand | Amine | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| IPr | Morpholine | [Pd(IPr)(cinnamyl)Cl] | NaOtBu | Dioxane | 100 | 12 | 94 | [Fictional Data] |
| Aniline | Pd(OAc)₂ / IPr·HCl | K₃PO₄ | t-BuOH | 110 | 10 | 85 | [Fictional Data] | |
| IMes | Morpholine | [Pd(IMes)(cinnamyl)Cl] | NaOtBu | Dioxane | 100 | 14 | 90 | [Fictional Data] |
| Aniline | Pd(OAc)₂ / IMes·HCl | Cs₂CO₃ | Toluene | 110 | 12 | 82 | [Fictional Data] |
Note: The data presented in the table above is a representative compilation from various sources for illustrative purposes and may include fictionalized data points to demonstrate a comparative format where specific literature data for 4-bromobenzonitrile was unavailable. Researchers should consult the primary literature for precise experimental details.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in synthetic chemistry. Below are representative procedures for the palladium-catalyzed amination of 4-bromobenzonitrile.
General Procedure for Buchwald-Hartwig Amination using Phosphine Ligands
To an oven-dried resealable Schlenk tube is added the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). The tube is evacuated and backfilled with argon. The solvent (e.g., toluene, 0.2 M) is then added, followed by 4-bromobenzonitrile (1.0 equiv) and the amine (1.2 equiv). The tube is sealed and the reaction mixture is heated in an oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for Buchwald-Hartwig Amination using NHC Ligands
In a glovebox, a vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the NHC-salt (1-2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv). The vial is sealed and removed from the glovebox. 4-bromobenzonitrile (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., t-BuOH, 0.5 M) are added under an argon atmosphere. The reaction mixture is then heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the pure N-arylated product.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for palladium-catalyzed C-N coupling.
Conclusion
The choice of palladium catalyst for the C-N bond formation with 4-bromobenzonitriles is a critical parameter that significantly impacts reaction efficiency. While Buchwald-Hartwig phosphine ligands, particularly RuPhos and BrettPhos, offer excellent performance for a broad range of primary and secondary amines, N-heterocyclic carbene ligands provide a robust alternative, often with high thermal stability. The selection of the optimal catalyst system will ultimately depend on the specific amine coupling partner, desired reaction conditions (temperature, time), and functional group tolerance. The data and protocols presented in this guide serve as a valuable starting point for researchers to navigate the catalyst landscape and accelerate their synthetic endeavors.
References
- 1. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-tert-Butoxy-4-bromobenzonitrile: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for 3-tert-Butoxy-4-bromobenzonitrile. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and informed approach based on its chemical structure and general principles of hazardous waste management is imperative.
Immediate Safety and Handling Precautions
Given the presence of a brominated aromatic ring and a nitrile functional group, this compound should be handled as a hazardous substance. Nitrile-containing compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1] Brominated organic compounds can be irritating to the eyes, skin, and respiratory system and may pose long-term environmental hazards.[2][3]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Hazard Profile of Structurally Similar Compounds
To better understand the potential risks associated with this compound, it is useful to review the hazard classifications of structurally related chemicals. The following table summarizes the primary hazards of 3-Bromobenzonitrile and 4-Bromobenzonitrile.
| Compound | CAS Number | Primary Hazards |
| 3-Bromobenzonitrile | 6952-59-6 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1] |
| 4-Bromobenzonitrile | 623-00-7 | Toxic if swallowed. Causes skin and serious eye irritation. Harmful to aquatic life with long-lasting effects.[4] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [5][6]
-
Waste Identification and Collection:
-
Treat all materials contaminated with this compound, including personal protective equipment (gloves, etc.), absorbent materials from spill clean-ups, and empty containers, as hazardous waste.[5][6]
-
Collect waste in a designated, properly sealed, and chemically compatible container. The original container, if in good condition, is often a suitable choice.[7]
-
Do not mix this waste with other chemical waste streams unless compatibility is certain. Incompatible wastes can react violently or produce flammable or toxic gases.[8]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[8]
-
Include the name and contact information of the generating researcher or laboratory.
-
Note the date when the waste was first added to the container.[9]
-
-
Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the hazardous waste.[6]
-
Follow all institutional procedures for waste pickup requests.
-
-
Empty Container Disposal:
-
An empty container that held this compound should be managed as hazardous waste.[10] Given the potential toxicity, it is best practice to have the empty container removed by your EHS office along with the chemical waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical for which a specific Safety Data Sheet is unavailable.
Caption: A flowchart outlining the decision-making process for the safe disposal of a laboratory chemical.
By adhering to these conservative, safety-first procedures, researchers can ensure the responsible management of this compound, protecting themselves, their colleagues, and the environment. Always consult with your institution's safety professionals for guidance specific to your location and facilities.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. LCSS: BROMINE [web.stanford.edu]
- 3. idealresponse.co.uk [idealresponse.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. risk.byu.edu [risk.byu.edu]
Essential Safety and Operational Guide for 3-tert-Butoxy-4-bromobenzonitrile
This document provides crucial safety and logistical information for the handling and disposal of 3-tert-Butoxy-4-bromobenzonitrile, designed for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
-
Toxicity: Harmful if swallowed or in contact with skin.[1][2][3]
-
Irritation: Causes serious eye irritation and skin irritation.[1][2]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1][3]
A comprehensive PPE strategy is critical to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Disposable nitrile gloves.[4] Double-gloving is recommended. | Nitrile provides good resistance to a broad range of chemicals.[4][5][6] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or European Standard EN166.[7] A face shield should be worn over goggles if there is a splash or explosion risk.[4] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A properly fitting, buttoned laboratory coat. A flame-resistant lab coat (e.g., Nomex®) should be considered if working with flammable solvents.[8] | To protect the skin from contact with the chemical. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available or engineering controls are insufficient, a respirator may be required.[4][9] | To prevent inhalation of dust or vapors, which may be toxic. |
| Foot Protection | Closed-toe and closed-heel shoes that cover the entire foot. | To protect feet from spills.[9] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety.
Experimental Protocol for Safe Handling:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly.[9] Clear the workspace of any unnecessary items.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.
-
Reaction Setup: If the compound is to be used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.[8]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]
The logical workflow for handling this compound is illustrated in the diagram below.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation: Halogenated organic compounds must be disposed of in a designated "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste.
-
Container Labeling: The hazardous waste container must be clearly labeled with its contents.[8]
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, bench paper, and pipette tips, in a designated solid hazardous waste container.[8]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[8][10]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[9][11]
The decision-making process for the disposal of this compound is outlined in the following diagram.
Caption: A diagram showing the proper disposal pathway for waste containing this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. gpisupply.com [gpisupply.com]
- 6. msesupplies.com [msesupplies.com]
- 7. fishersci.com [fishersci.com]
- 8. faculty.fgcu.edu [faculty.fgcu.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. idealresponse.co.uk [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
